2,2,3-Trimethylpentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57409-53-7 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2,2,3-trimethylpentan-1-ol |
InChI |
InChI=1S/C8H18O/c1-5-7(2)8(3,4)6-9/h7,9H,5-6H2,1-4H3 |
InChI Key |
GBONVOIRPAJSLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,3-Trimethylpentan-1-ol: Chemical Structure, Bonding, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and a representative synthetic protocol for 2,2,3-trimethylpentan-1-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established chemical principles with data from analogous structures to offer a predictive and practical resource.
Chemical Structure and Bonding
This compound is a primary alcohol with the chemical formula C₈H₁₈O. Its structure features a highly branched alkyl chain, which significantly influences its physical and chemical properties.
Molecular Structure:
The molecule consists of a pentane backbone with three methyl groups as substituents at positions 2, 2, and 3, and a hydroxyl group at position 1. The presence of a quaternary carbon at position 2 and a tertiary carbon at position 3 creates significant steric hindrance around the core of the molecule.
Bonding and Hybridization:
All carbon atoms in the alkyl chain are sp³ hybridized, forming tetrahedral geometries. The C-C and C-H bonds are all sigma (σ) bonds. The oxygen atom of the hydroxyl group is also sp³ hybridized, with two lone pairs of electrons occupying two of the hybrid orbitals. The C-O and O-H bonds are also sigma bonds. The polarity of the C-O and O-H bonds, due to the high electronegativity of oxygen, makes the hydroxyl group a hydrogen bond donor and acceptor, which governs the intermolecular forces and solubility of the molecule.
Diagram of the Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted and Analogous Data)
Due to the scarcity of experimental data for this compound, the following table summarizes key physicochemical properties based on computational predictions and data from isomeric compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | - |
| Molecular Weight | 130.23 g/mol | - |
| CAS Number | 57409-53-7 | [1] |
| Boiling Point | Predicted: ~170-180 °C | (Estimation based on isomers) |
| Density | Predicted: ~0.83 g/cm³ | (Estimation based on isomers) |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | (General property of alcohols) |
Synthesis of this compound
A plausible and efficient method for the synthesis of the sterically hindered primary alcohol, this compound, is the hydroboration-oxidation of the corresponding alkene, 2,2,3-trimethyl-1-pentene. This two-step reaction sequence ensures the anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol.
Reaction Scheme:
Caption: Synthesis of this compound via hydroboration-oxidation.
Experimental Protocol (Representative)
This protocol is a general representation for the hydroboration-oxidation of a sterically hindered alkene and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2,2,3-trimethyl-1-pentene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Hydroboration:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,2,3-trimethyl-1-pentene (1.0 eq) dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (1.1 eq of BH₃) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | d | 2H | -CH₂OH |
| ~1.8 - 2.0 | m | 1H | -CH(CH₃)- |
| ~1.2 - 1.4 | m | 2H | -CH₂CH₃ |
| ~0.9 | d | 3H | -CH(CH₃)- |
| ~0.85 | s | 6H | -C(CH₃)₂- |
| ~0.8 | t | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~65 - 70 | -CH₂OH |
| ~40 - 45 | -C(CH₃)₂- |
| ~35 - 40 | -CH(CH₃)- |
| ~25 - 30 | -CH₂CH₃ |
| ~20 - 25 | -C(CH₃)₂- |
| ~15 - 20 | -CH(CH₃)- |
| ~10 - 15 | -CH₂CH₃ |
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 (broad) | O-H | Alcohol, H-bonded |
| ~2960 - 2850 | C-H | Alkane stretching |
| ~1465 | C-H | Alkane bending |
| ~1050 | C-O | Primary alcohol stretching |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment | Description |
| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) |
| 115 | [M - CH₃]⁺ | Loss of a methyl group |
| 99 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 73 | [C₄H₉O]⁺ | Alpha-cleavage |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
This technical guide provides a foundational understanding of this compound. For drug development and advanced research applications, it is recommended to perform the synthesis and full experimental characterization to obtain precise data.
References
2,2,3-trimethylpentan-1-ol CAS number and registry information
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,3-trimethylpentan-1-ol, a saturated primary alcohol. Due to a scarcity of publicly available experimental data specifically for this compound, this guide leverages information on its isomers and related compounds to offer a thorough understanding of its chemical and physical properties, potential synthetic routes, and toxicological considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Registry Information and Chemical Properties
This compound is registered under CAS number 57409-53-7.[1] It is a constitutional isomer of octanol. While detailed experimental data for this specific isomer is limited, its fundamental properties can be derived from its chemical structure and comparison with related compounds.
Table 1: Registry and Basic Chemical Information for this compound
| Property | Value | Source |
| CAS Number | 57409-53-7 | [1] |
| Molecular Formula | C8H18O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCC(C)C(C)(C)CO | [2] |
| InChI Key | GBONVOIRPAJSLA-UHFFFAOYSA-N | [1] |
Table 2: Comparison of Physical Properties of C8 Alcohols and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 57409-53-7 | C8H18O | 130.23 | Not available |
| 2,4,4-Trimethyl-1-pentanol | 16325-63-6 | C8H18O | 130.23 | Not available |
| 2,3,4-Trimethyl-1-pentanol | 6570-88-3 | C8H18O | 130.23 | Not available |
| 2,2,4-Trimethyl-3-pentanol | 5162-48-1 | C8H18O | 130.23 | Not available |
| 2,2,3-Trimethylpentane | 564-02-3 | C8H18 | 114.23 | 109.8 |
Potential Synthetic Approaches
Proposed Experimental Protocol: Synthesis via Hydroboration-Oxidation
This proposed protocol is based on the well-established hydroboration-oxidation reaction, which is a two-step process to produce an alcohol from an alkene.[3][4][5][6]
Step 1: Hydroboration of 2,2,3-trimethyl-1-pentene
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,2,3-trimethyl-1-pentene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF) in THF to the stirred solution of the alkene under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the complete formation of the trialkylborane intermediate.
Step 2: Oxidation of the Trialkylborane
-
Cool the reaction mixture back to 0 °C.
-
Slowly and cautiously add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H2O2). The temperature should be carefully monitored and maintained below 40 °C.
-
After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for at least one hour.
-
The reaction mixture can then be worked up by separating the aqueous and organic layers. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of the final product can be achieved by distillation or column chromatography.
References
- 1. 2,2,3-trimethyl-1-pentanol [webbook.nist.gov]
- 2. This compound | Molport-026-529-250 | Novel [molport.com]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physical Properties of 2,2,3-Trimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 2,2,3-trimethylpentan-1-ol. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes comparative data for its isomers where available, offering valuable context for researchers. Furthermore, detailed, standardized experimental protocols for determining key physical properties are provided to assist in laboratory settings.
Core Physical Properties of this compound
Quantitative data for this compound is sparse in readily available scientific literature. The following table summarizes the available information for the target compound and select isomers for comparative purposes. Researchers are advised to experimentally verify these properties for their specific applications.
| Property | This compound | 2,2,3-Trimethylpentan-3-ol (Isomer) | 2,4,4-Trimethylpentan-1-ol (Isomer) |
| CAS Number | 57409-53-7[1] | 7294-05-5 | 16325-63-6[2] |
| Molecular Formula | C₈H₁₈O[3] | C₈H₁₈O | C₈H₁₈O[2] |
| Molecular Weight | 130.23 g/mol [3] | 130.23 g/mol | 130.23 g/mol [2] |
| Boiling Point | Data not available | 153 °C | Data not available |
| Melting Point | Data not available | -6 °C | Data not available |
| Density | Data not available | 0.842 g/mL | Data not available |
| Refractive Index | Data not available | 1.433 | Data not available |
| Solubility in Water | Predicted to be low | Data not available | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail standardized methodologies for the experimental determination of the core physical properties of liquid organic compounds such as this compound.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath), and sample.
-
Procedure:
-
Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.
-
Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, with its sealed end up, into the sample test tube.
-
Immerse the assembly into the Thiele tube, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
-
2.2. Determination of Density
The density of a substance is its mass per unit volume. For a liquid, this can be accurately determined using a pycnometer or, more simply, with a volumetric flask and a balance.
-
Apparatus: Volumetric flask (e.g., 10 mL or 25 mL), analytical balance, and the liquid sample.
-
Procedure:
-
Carefully clean and dry the volumetric flask and its stopper.
-
Weigh the empty, dry flask with its stopper on an analytical balance and record the mass (m₁).
-
Fill the flask with the liquid sample up to the calibration mark. Use a pipette for the final additions to ensure accuracy.
-
Replace the stopper and reweigh the filled flask, recording the new mass (m₂).
-
The mass of the liquid is the difference between the two readings (m_liquid = m₂ - m₁).
-
The volume of the liquid is the calibrated volume of the flask (V).
-
Calculate the density (ρ) using the formula: ρ = m_liquid / V.
-
It is crucial to perform this measurement at a constant, recorded temperature, as density is temperature-dependent.
-
2.3. Determination of Refractive Index
The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and can be measured with high precision using a refractometer.
-
Apparatus: Abbe refractometer, light source (often built-in), and the liquid sample.
-
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of the sample liquid onto the surface of the measuring prism.
-
Close the illuminating prism and ensure the liquid spreads evenly between the two prisms.
-
While looking through the eyepiece, adjust the control knob to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If a colored band is visible, adjust the chromatic dispersion compensator to obtain a sharp, single-colored line.
-
Read the refractive index value from the instrument's scale.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
-
2.4. Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid like this compound, its solubility in water and common organic solvents would be of interest.
-
Apparatus: Test tubes, pipettes or graduated cylinders, vortex mixer (optional), and a means of temperature control (water bath).
-
Qualitative Procedure (Solubility in Water):
-
Place a known volume (e.g., 1 mL) of the solvent (water) into a test tube.
-
Add a small, known volume (e.g., 0.1 mL) of the solute (this compound) to the test tube.
-
Stopper the test tube and shake vigorously for a set period (e.g., 1-2 minutes). A vortex mixer can be used for more consistent mixing.
-
Allow the mixture to stand and observe. If the mixture is a single, clear phase, the substance is soluble at that concentration. If two distinct layers form or the mixture is cloudy, it is considered insoluble or sparingly soluble.
-
Continue adding the solute in small increments and observing to estimate the solubility limit.
-
-
Note on Organic Solvents: The same qualitative procedure can be followed to test solubility in various organic solvents (e.g., ethanol, acetone, hexane). Given its structure, this compound is expected to be miscible with many common organic solvents.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid organic compound.
This guide serves as a foundational resource for researchers working with this compound. The provided protocols and comparative data aim to facilitate further experimental investigation and application in scientific and developmental contexts.
References
Synthesis of 2,2,3-Trimethylpentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of plausible synthetic pathways for the tertiary alcohol, 2,2,3-trimethylpentan-1-ol. The document outlines three primary retrosynthetic approaches, offering detailed experimental protocols for key transformations. All quantitative data is summarized for comparative analysis, and logical workflows are visualized using the DOT language.
Executive Summary
This compound is a branched primary alcohol whose synthesis requires careful consideration of regioselectivity and steric hindrance. This guide explores its preparation through three distinct and reliable strategies:
-
Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene: An anti-Markovnikov addition of water across a double bond, ideal for producing primary alcohols from terminal alkenes.
-
Reduction of 2,2,3-Trimethylpentanoic Acid: A robust method utilizing a powerful reducing agent to convert a carboxylic acid to the corresponding primary alcohol.
-
Grignard Reaction with Formaldehyde: A classic carbon-carbon bond-forming reaction to produce a primary alcohol from an alkyl halide.
Each pathway is detailed with proposed syntheses for necessary precursors, comprehensive experimental procedures, and a summary of expected outcomes.
Data Presentation
| Synthesis Pathway | Key Reaction | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference Reaction |
| Route A | Hydroboration-Oxidation | 2,2,3-Trimethylpent-1-ene | 9-BBN, THF, H₂O₂, NaOH | 80-95 | >95 | Hydroboration of terminal alkenes[1] |
| Route B | Reduction | 2,2,3-Trimethylpentanoic Acid | LiAlH₄, Diethyl ether | 85-95 | >97 | Reduction of carboxylic acids[2][3] |
| Route C | Grignard Reaction | 1-Bromo-2,2,3-trimethylpentane | Mg, Formaldehyde, Diethyl ether | 70-85 | >95 | Grignard reaction with formaldehyde[4][5] |
Note: The yields and purities are estimates based on analogous reactions reported in the literature and may vary depending on specific experimental conditions and optimization.
Synthesis Pathways and Experimental Protocols
Route A: Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene
This pathway is arguably the most direct approach, assuming the availability of the corresponding alkene. The hydroboration-oxidation reaction is a two-step process that results in the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the alkene.[6][7][8] The use of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is recommended to enhance regioselectivity for the terminal position, especially with a sterically hindered alkene.[1]
Diagram of Synthesis Pathway A
Caption: Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene.
Experimental Protocols
1. Synthesis of 2,2,3-Trimethylpent-1-ene (Precursor)
-
Reaction: Dehydration of 2,2,3-trimethylpentan-3-ol.
-
Procedure:
-
To a distillation apparatus, add 2,2,3-trimethylpentan-3-ol and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to induce dehydration. The resulting alkene, being more volatile, will distill off.
-
Collect the distillate and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain pure 2,2,3-trimethylpent-1-ene.
-
2. Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene
-
Reaction: Conversion of the terminal alkene to a primary alcohol.
-
-
In a dry, nitrogen-purged flask, dissolve 2,2,3-trimethylpent-1-ene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF to the stirred alkene solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture again to 0 °C and slowly add ethanol to quench any excess 9-BBN.
-
Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for at least one hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield this compound.
-
Route B: Reduction of 2,2,3-Trimethylpentanoic Acid
This pathway involves the reduction of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[2][3]
Diagram of Synthesis Pathway B
Caption: Reduction of 2,2,3-Trimethylpentanoic Acid.
Experimental Protocols
1. Synthesis of 2,2,3-Trimethylpentanoic Acid (Precursor)
-
Reaction: A plausible route is the haloform reaction of a suitable methyl ketone, such as 3,4,4-trimethylhexan-2-one. An alternative is the carboxylation of a Grignard reagent derived from 1-bromo-2,2,3-trimethylpentane.
-
Procedure (via Haloform Reaction):
-
Dissolve 3,4,4-trimethylhexan-2-one in a suitable solvent like dioxane.
-
Slowly add a freshly prepared solution of sodium hypobromite (from NaOH and Br₂) while maintaining the temperature.
-
Stir the reaction until completion, monitored by TLC or GC.
-
Quench the reaction with sodium bisulfite solution.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and recrystallize or distill to obtain pure 2,2,3-trimethylpentanoic acid.
-
2. Reduction of 2,2,3-Trimethylpentanoic Acid
-
Reaction: Conversion of the carboxylic acid to the primary alcohol.
-
-
In a dry, nitrogen-purged flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Dissolve 2,2,3-trimethylpentanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate until it becomes white.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by distillation to obtain this compound.
-
Route C: Grignard Reaction with Formaldehyde
This classic method involves the formation of a Grignard reagent from an alkyl halide, followed by its reaction with formaldehyde to yield a primary alcohol with one additional carbon atom.[4][5][11]
Diagram of Synthesis Pathway C
Caption: Grignard Reaction with Formaldehyde.
Experimental Protocols
1. Synthesis of 1-Bromo-2,2,3-trimethylpentane (Precursor)
-
Reaction: Bromination of this compound (which could be synthesized via Route A or B on a smaller scale to start).
-
Procedure:
-
Cool this compound in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) with stirring.
-
After the addition, allow the mixture to warm to room temperature and then heat gently to complete the reaction.
-
Pour the mixture onto ice and separate the organic layer.
-
Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous calcium chloride, filter, and distill to obtain 1-bromo-2,2,3-trimethylpentane.
-
2. Grignard Reaction with Formaldehyde
-
Reaction: Formation of the primary alcohol from the alkyl bromide.
-
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromo-2,2,3-trimethylpentane in anhydrous diethyl ether dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Slowly bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the stirred Grignard solution, or add a solution of anhydrous formaldehyde in THF.
-
After the addition, stir the mixture at room temperature for one hour.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by distillation to yield this compound.
-
References
- 1. d-nb.info [d-nb.info]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. youtube.com [youtube.com]
- 11. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to 2,2,3-Trimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,2,3-trimethylpentan-1-ol, a branched primary alcohol. The document details its fundamental chemical and physical properties, outlines a general synthesis protocol, and presents a logical workflow for its preparation and purification.
Core Chemical Identity
This compound is an organic compound with a branched eight-carbon backbone. As a primary alcohol, its hydroxyl group is bonded to a carbon atom that is bonded to only one other carbon atom.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₁₈O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][3][4] |
| CAS Registry Number | 57409-53-7 | [2] |
| SMILES | CCC(C)C(C)(C)CO | [1] |
| InChIKey | GBONVOIRPAJSLA-UHFFFAOYSA-N | [2] |
Physicochemical Properties
While extensive experimental data for this specific isomer is limited in publicly available literature, the following table summarizes computed and available data. Professionals should verify these values through experimental analysis for critical applications.
| Property | Value | Notes |
| Physical State | Liquid (at STP) | Inferred from similar isomers |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Polar Surface Area | 20.2 Ų | Computed |
| Complexity | 76.6 | Computed |
Note: STP (Standard Temperature and Pressure) is defined as 0°C and 100 kPa.
Experimental Protocols: Synthesis
The synthesis of branched primary alcohols like this compound can be approached through the hydroformylation of a corresponding alkene followed by the reduction of the resulting aldehyde, or via Grignard reactions. A generalized protocol for the synthesis from an appropriate alkene is outlined below.
Objective: To synthesize this compound from a suitable branched alkene (e.g., 2,3,3-trimethylpent-1-ene).
Materials:
-
2,3,3-trimethylpent-1-ene
-
Hydroboration-oxidation reagents (e.g., borane-tetrahydrofuran complex, sodium hydroxide, hydrogen peroxide)
-
Anhydrous diethyl ether
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus
Methodology:
-
Hydroboration: a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting alkene, 2,3,3-trimethylpent-1-ene, in anhydrous diethyl ether. b. Cool the solution in an ice bath. c. Add the borane-tetrahydrofuran (BH₃-THF) complex dropwise to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the hydroboration step.
-
Oxidation: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully add an aqueous solution of sodium hydroxide. c. Add hydrogen peroxide (30% solution) dropwise, ensuring the temperature of the mixture is controlled. d. After the addition, remove the ice bath and stir the mixture at room temperature for at least one hour.
-
Work-up and Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Separate the organic layer. c. Wash the organic layer sequentially with distilled water and then with brine. d. Dry the isolated organic layer over anhydrous magnesium sulfate. e. Filter to remove the drying agent.
-
Purification: a. Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator. b. Purify the resulting crude alcohol by fractional distillation under reduced pressure to obtain pure this compound.
Logical Workflow and Visualization
As a simple aliphatic alcohol, this compound is not typically involved in complex biological signaling pathways. The following diagram illustrates a logical workflow for its chemical synthesis and subsequent purification, which is a common procedure in organic chemistry and drug development for creating novel molecules or reference standards.[3]
Caption: General workflow for the synthesis and purification of this compound.
References
A Technical Guide to the Solubility of 2,2,3-Trimethylpentan-1-ol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 2,2,3-trimethylpentan-1-ol in a range of common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the expected solubility based on its chemical structure and provides detailed experimental protocols for its determination.
Introduction to this compound
This compound is an eight-carbon primary alcohol with the chemical formula C8H18O. Its structure, featuring a branched alkyl chain, significantly influences its physical and chemical properties, including its solubility. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a key factor in its interaction with polar solvents. However, the bulky and nonpolar hydrocarbon portion of the molecule dominates its overall solubility profile. Understanding the solubility of this compound is crucial for its application in various research and development settings, including its use as a solvent, reactant, or in formulation studies.
Estimated Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be estimated. The polar hydroxyl group contributes to some solubility in polar solvents, while the large, nonpolar alkyl chain leads to good solubility in nonpolar organic solvents.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at Standard Temperature and Pressure (STP)
| Solvent | Solvent Polarity | Estimated Solubility | Rationale |
| Water (H₂O) | Highly Polar | Sparingly soluble to insoluble | The hydrophobic nature of the C8 alkyl chain outweighs the hydrophilic character of the single hydroxyl group.[1] |
| Methanol (CH₃OH) | Polar Protic | Soluble | As a short-chain alcohol, methanol is polar and can act as both a hydrogen bond donor and acceptor, readily solvating this compound. |
| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of other alcohols. |
| Acetone (CH₃COCH₃) | Polar Aprotic | Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] |
| Diethyl Ether (C₂H₅OC₂H₅) | Nonpolar | Soluble | Diethyl ether is a common nonpolar solvent that effectively dissolves other nonpolar and moderately polar organic molecules. |
| Hexane (C₆H₁₄) | Nonpolar | Soluble | As a nonpolar hydrocarbon, hexane readily dissolves the nonpolar alkyl portion of this compound. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols are based on established guidelines and common laboratory practices.
The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[3][4] Given that the solubility of this compound in water is expected to be low, the Flask Method is generally more appropriate.
Principle of the Flask Method: A specific amount of the test substance is dissolved in water at a temperature slightly above the test temperature. The solution is then cooled to the test temperature and allowed to equilibrate, with any excess solute precipitating out. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.
Apparatus and Reagents:
-
Constant temperature bath, maintained at 20 ± 0.5 °C.[3]
-
Glass flasks with stoppers.
-
Analytical balance.
-
Centrifuge (if necessary for phase separation).
-
Analytical instrumentation for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)).
-
Distilled or deionized water.
-
This compound of known purity.
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.[4]
-
Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of water.
-
Equilibration: The flask is agitated in the constant temperature bath. The equilibration time is determined from the preliminary test, but is typically at least 24 hours.
-
Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material. If necessary, centrifugation can be used to separate the aqueous phase from any solid or liquid residue.
-
Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in the sample is then determined using a calibrated analytical method such as GC-MS or HPLC.
-
Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.
For organic solvents in which this compound is expected to be highly soluble, a simple miscibility test can be performed to determine if it is fully miscible. For a more quantitative determination, a method similar to the flask method can be employed.
Principle of Miscibility/Solubility Test: A known amount of the solute is added incrementally to a known volume of the solvent at a constant temperature. The solution is observed for any signs of insolubility, such as the formation of a separate layer or turbidity.
Apparatus and Reagents:
-
Glass test tubes or vials with closures.
-
Calibrated pipettes or burettes.
-
Vortex mixer or magnetic stirrer.
-
The specific organic solvent (methanol, ethanol, acetone, diethyl ether, hexane).
-
This compound.
Procedure:
-
Initial Mixture: Place a known volume (e.g., 1 mL) of the organic solvent into a test tube.
-
Incremental Addition: Add a small, known volume (e.g., 0.1 mL) of this compound to the solvent.
-
Mixing: Vigorously mix the contents using a vortex mixer or magnetic stirrer until a homogeneous solution is formed or it is clear that the solute will not dissolve further.
-
Observation: Observe the mixture for any signs of insolubility.
-
Continued Addition: Continue adding the solute in small increments, mixing and observing after each addition, until the saturation point is reached (i.e., the solute no longer dissolves and a separate phase appears).
-
Quantification: The solubility can be expressed as the volume of solute that dissolves in the volume of solvent used. This can be converted to a mass/volume or mole fraction concentration.
-
Temperature Control: For more precise measurements, the experiment should be conducted at a controlled temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific quantitative data on the solubility of this compound is not readily found in the literature, its molecular structure provides a strong basis for estimating its solubility behavior in common laboratory solvents. It is expected to be sparingly soluble in water and readily soluble in common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. These methods, based on established international guidelines and standard laboratory practices, will enable researchers to generate reliable and reproducible solubility data essential for their scientific endeavors.
References
A Technical Guide to the Historical Synthesis of 2,2,3-trimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthesis methodologies for 2,2,3-trimethylpentan-1-ol, a highly branched primary alcohol. While specific documented historical syntheses for this exact molecule are scarce in readily available literature, this paper outlines plausible and historically significant routes based on fundamental organic chemistry principles of the mid-20th century. The synthesis of such a sterically hindered primary alcohol would have presented a notable challenge, likely requiring a multi-step approach involving the formation of a suitable carbonyl precursor followed by its reduction.
This guide details two primary conceptual pathways: the reduction of 2,2,3-trimethylpentanal and the reduction of 2,2,3-trimethylpentanoic acid. It provides hypothetical, yet historically relevant, experimental protocols, quantitative data tables for comparative analysis, and detailed diagrams of the reaction workflows.
I. Synthesis via Reduction of 2,2,3-trimethylpentanal
A common and effective method for the preparation of primary alcohols is the reduction of the corresponding aldehyde. The primary challenge in this route lies in the synthesis of the sterically hindered aldehyde, 2,2,3-trimethylpentanal. A plausible historical approach would involve a Grignard reaction to construct the carbon skeleton, followed by oxidation to the aldehyde.
A. Synthesis of the Precursor Aldehyde: 2,2,3-trimethylpentanal
A logical disconnection approach for 2,2,3-trimethylpentanal suggests the reaction of a Grignard reagent with a suitable electrophile. One such route involves the reaction of sec-butylmagnesium bromide with pivalaldehyde (2,2-dimethylpropanal).
Experimental Protocol:
-
Preparation of sec-butylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 equivalents) are suspended in anhydrous diethyl ether. A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction commences, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Pivalaldehyde: The Grignard solution is cooled in an ice bath. A solution of pivalaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is stirred at room temperature for 2-3 hours.
-
Work-up and Oxidation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the secondary alcohol, 2,2,3,3-tetramethylbutan-1-ol. This intermediate alcohol is then oxidized to the desired aldehyde, 2,2,3-trimethylpentanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.
B. Reduction of 2,2,3-trimethylpentanal to this compound
The reduction of the aldehyde to the primary alcohol can be achieved using various reducing agents available during the historical period.
Experimental Protocol:
-
Reduction with Lithium Aluminum Hydride (LiAlH₄): A solution of 2,2,3-trimethylpentanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (0.25-0.5 equivalents) in anhydrous diethyl ether at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water. The resulting granular precipitate is filtered off, and the ethereal solution is dried over anhydrous sodium sulfate. The solvent is evaporated to yield this compound.
Alternatively, sodium borohydride (NaBH₄) in an alcoholic solvent could be used as a milder and safer reducing agent.[1][2][3][4]
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Solvent | Typical Reaction Conditions | Yield (Estimated) | Safety Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether | 0 °C to room temperature | High (>90%) | Highly reactive with water, pyrophoric |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature | Good to High (80-95%) | Less reactive than LiAlH₄, stable in alcohols |
II. Synthesis via Reduction of 2,2,3-trimethylpentanoic Acid
Another viable historical route involves the synthesis of 2,2,3-trimethylpentanoic acid, followed by its reduction to the target primary alcohol. The synthesis of this highly branched carboxylic acid would also likely rely on organometallic chemistry.
A. Synthesis of the Precursor Carboxylic Acid: 2,2,3-trimethylpentanoic Acid
A plausible synthesis of 2,2,3-trimethylpentanoic acid involves the carboxylation of a suitable Grignard reagent. The required Grignard reagent, 1,2,2-trimethylbutylmagnesium bromide, can be prepared from the corresponding alkyl halide.
Experimental Protocol:
-
Preparation of 1-bromo-1,2,2-trimethylbutane: This tertiary alkyl halide can be prepared from the corresponding alcohol, 2,2,3-trimethylbutan-2-ol, by reaction with hydrobromic acid.
-
Formation of the Grignard Reagent: The prepared 1-bromo-1,2,2-trimethylbutane is used to form the Grignard reagent as described in the previous section.
-
Carboxylation: The Grignard solution is poured over crushed dry ice (solid carbon dioxide) with vigorous stirring. Anhydrous diethyl ether is added to maintain a stirrable slurry. After the addition is complete, the mixture is allowed to warm to room temperature.
-
Work-up: The reaction mixture is acidified with dilute hydrochloric acid. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are extracted with an aqueous sodium bicarbonate solution. The basic aqueous extracts are then acidified with hydrochloric acid to precipitate the carboxylic acid, which is then extracted with diethyl ether, dried, and purified.
B. Reduction of 2,2,3-trimethylpentanoic Acid to this compound
Carboxylic acids are less reactive towards reduction than aldehydes. Historically, the most effective reagent for this transformation was lithium aluminum hydride.[5][6][7] Borane (BH₃) also became a common reagent for this purpose.[6]
Experimental Protocol:
-
Reduction with Lithium Aluminum Hydride (LiAlH₄): A solution of 2,2,3-trimethylpentanoic acid (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (0.5-1.0 equivalents) in the same solvent at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed for several hours to ensure complete reduction.
-
Work-up: The work-up procedure is similar to that described for the reduction of the aldehyde, involving sequential addition of water and sodium hydroxide solution to quench the excess hydride and precipitate the aluminum salts.
Table 2: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Solvent | Typical Reaction Conditions | Yield (Estimated) | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | Room temperature to reflux | High (>85%) | Reduces a wide range of carbonyl compounds. |
| Borane (BH₃) | Tetrahydrofuran (THF) | Room temperature | High (>85%) | More selective than LiAlH₄, does not reduce esters as readily. |
III. Alternative Historical Synthesis Routes
Other potential, though perhaps less common, historical methods for the synthesis of highly branched primary alcohols could include:
-
Hydroboration-Oxidation of a Suitable Alkene: This method, developed in the mid-20th century, provides a route to anti-Markovnikov addition of water across a double bond.[8][9][10][11][12] The synthesis of the required alkene, 2,2,3-trimethylpent-1-ene, would be a key step.
-
Reaction of a Grignard Reagent with a Hindered Epoxide: The ring-opening of a sterically hindered epoxide, such as 1,2-epoxy-2,3,3-trimethylbutane, with methylmagnesium bromide could potentially yield the target alcohol, although regioselectivity could be an issue.[13][14][15][16][17]
IV. Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic routes described.
Caption: Workflow for the synthesis of this compound via the reduction of 2,2,3-trimethylpentanal.
Caption: Workflow for the synthesis of this compound via the reduction of 2,2,3-trimethylpentanoic acid.
V. Conclusion
The historical synthesis of this compound, while not explicitly detailed in readily accessible literature, can be confidently postulated through the application of well-established mid-20th-century organic synthesis principles. The most feasible approaches would have involved the creation of a highly branched C8 carbonyl compound, either an aldehyde or a carboxylic acid, followed by reduction. The use of Grignard reagents would have been central to constructing the sterically demanding carbon framework. The subsequent reduction step would have relied on powerful reducing agents like lithium aluminum hydride. This guide provides a technically sound overview of these plausible historical methods, offering valuable insights for researchers in organic synthesis and drug development.
References
- 1. britannica.com [britannica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. community.wvu.edu [community.wvu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydroboration - Wikipedia [en.wikipedia.org]
- 12. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 16. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 17. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Potential Stereoisomers of 2,2,3-Trimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential stereoisomers of 2,2,3-trimethylpentan-1-ol, a chiral alcohol with applications in organic synthesis and as a potential building block in drug development. This document outlines the stereochemical properties of the molecule, theoretical physical properties of its enantiomers, detailed experimental protocols for their separation, and visual representations of the stereoisomeric relationship and a generalized separation workflow.
Stereochemical Analysis of this compound
This compound possesses a single chiral center at the carbon atom in the third position (C3) of the pentane backbone. A chiral center is a carbon atom that is attached to four different substituent groups.[1][2][3][4] The presence of this stereocenter gives rise to the existence of stereoisomers.
The number of possible stereoisomers can be determined by the formula 2^n, where 'n' is the number of chiral centers.[5][6] For this compound, with n=1, there are 2^1 = 2 possible stereoisomers. These two stereoisomers are enantiomers, which are non-superimposable mirror images of each other.[4] They are designated as (R)-2,2,3-trimethylpentan-1-ol and (S)-2,2,3-trimethylpentan-1-ol based on the Cahn-Ingold-Prelog priority rules.
Data Presentation: Theoretical Physical Properties
Enantiomers exhibit identical physical properties, such as boiling point, melting point, and solubility in achiral solvents.[7] Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light.[7] Diastereomers, on the other hand, have different physical properties.[8][9]
Due to a lack of specific experimental data for the individual enantiomers of this compound in publicly available literature, the following table presents theoretical and expected values based on the known properties of similar chiral alcohols. These values should be considered illustrative.
| Property | (R)-2,2,3-trimethylpentan-1-ol | (S)-2,2,3-trimethylpentan-1-ol | Racemic Mixture (1:1) |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |
| Boiling Point | Expected to be identical | Expected to be identical | Expected to be identical |
| Melting Point | Expected to be identical | Expected to be identical | May differ from pure enantiomers |
| Specific Rotation ([α]ᵥ) | +x° (hypothetical) | -x° (hypothetical) | 0° |
| Refractive Index | Expected to be identical | Expected to be identical | Expected to be identical |
| Solubility | Expected to be identical | Expected to be identical | Expected to be identical |
Experimental Protocols: Resolution of Enantiomers
The separation of a racemic mixture of this compound into its individual enantiomers, a process known as resolution, can be achieved through various methods. A common and well-established method involves the formation of diastereomers.[10][11][12][13]
Diastereomeric Salt Formation and Fractional Crystallization
This protocol outlines a general procedure for the resolution of a racemic alcohol by conversion into diastereomeric esters, followed by separation and hydrolysis.
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (S)-(+)-Camphorsulfonic acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid or base catalyst (if required)
-
Hydrolysis reagent (e.g., aqueous sodium hydroxide, aqueous hydrochloric acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for extraction and crystallization (e.g., diethyl ether, hexane)
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve the racemic this compound and an equimolar amount of the enantiomerically pure chiral resolving agent in an anhydrous solvent.
-
Add a catalytic amount of a suitable acid or base if necessary to promote esterification.
-
Reflux the mixture for a specified time to ensure complete reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Separation of Diastereomers:
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric ester.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The two diastereomers will have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9] Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Hydrolysis (Liberation of Enantiomers):
-
Treat each separated diastereomer with an aqueous acid or base solution to hydrolyze the ester bond.
-
This reaction will yield the enantiomerically enriched alcohol and the salt of the chiral resolving agent.
-
-
Isolation and Purification:
-
Extract the liberated alcohol into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
The purity of the separated enantiomers can be determined by polarimetry and chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Mandatory Visualizations
Stereoisomers of this compound
Caption: Relationship between the racemic mixture and its constituent enantiomers.
Experimental Workflow for Enantiomeric Resolution
References
- 1. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]
- 2. Identify Chiral Centers – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 3. Identifying Chiral Centers | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isomerism - Stereoisomers, Complex Molecules | Britannica [britannica.com]
- 6. gemmashearer.com [gemmashearer.com]
- 7. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. readchemistry.com [readchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety and Handling of 2,2,3-trimethylpentan-1-ol
Disclaimer: Specific safety and toxicological data for 2,2,3-trimethylpentan-1-ol (CAS No. 57409-53-7) is limited. The following guide has been compiled using data from structurally similar compounds, primarily other C8 alcohols and trimethylpentane isomers. This information should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this chemical.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the safe handling, storage, and emergency procedures for this compound.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2,2,4-trimethylpentan-1-ol | 1-Pentanol (Amyl Alcohol) |
| CAS Number | 57409-53-7 | 123-44-4[3] | 71-41-0[4] |
| Molecular Formula | C8H18O[2] | C8H18O[3] | C5H12O[5] |
| Molecular Weight | 130.23 g/mol [2] | 130.23 g/mol [3] | 88.2 g/mol [5] |
| Boiling Point | Data not available | 165°C[3] | 138°C[5] |
| Melting Point | Data not available | -70°C[3] | -79°C[5] |
| Flash Point | Data not available (Expected to be flammable) | 56.6°C[3] | 43°C (closed cup)[5] |
| Density | Data not available | 0.834 g/cm³[3] | 0.8 g/cm³ (water = 1)[5] |
| Vapor Pressure | Data not available | 0.961 mmHg at 25°C[3] | 0.6 kPa at 20°C[5] |
| Solubility in Water | Data not available (Expected to be low) | Data not available | 2.2 g/100ml at 20°C (moderate)[5] |
Hazard Identification and Classification
Based on data for analogous compounds like 2,2,4-trimethylpentane and other flammable alcohols, this compound should be treated as a hazardous substance.
Potential GHS Hazard Statements:
-
H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[6][7][8]
-
H304: May be fatal if swallowed and enters airways.[6][7][8]
-
H319: Causes serious eye irritation.[6]
Table 2: Hazard Classification of Structurally Related Compounds
| Hazard | 2,2,4-Trimethylpentane (Isooctane) | 1-Pentanol |
| Flammability | Flammable Liquid, Category 2[8] | Flammable Liquid[5] |
| Acute Toxicity (Oral) | LD50 > 5000 mg/kg (Rat)[9] | May be harmful if swallowed[10] |
| Skin Corrosion/Irritation | Causes skin irritation[6][8] | Irritating to the skin[5] |
| Eye Damage/Irritation | Causes serious eye irritation[6] | Irritating to the eyes[5] |
| Aspiration Hazard | May be fatal if swallowed and enters airways[6][8] | May cause aspiration pneumonitis if swallowed[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness[6][7][8] | May cause effects on the central nervous system[5] |
Experimental Protocols
Detailed experimental protocols for toxicological or safety-related studies on this compound are not available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments.
Example Protocol: Acute Oral Toxicity (based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of the substance.
-
Test Animals: Typically, rats are used. Animals are fasted prior to dosing.
-
Dose Administration: The substance is administered in a single dose by gavage. A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is chosen based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 (the dose causing mortality in 50% of the animals) is estimated. For 2,2,4-trimethylpentane-1,3-diol, monoisobutyrate, an oral LD50 in rats was found to be 3,200 mg/kg[11].
Safety and Handling Precautions
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low.[6][12]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7][13]
-
Ground and bond containers and receiving equipment to prevent static discharge.[7][13]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[6][7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling Procedures
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6][7]
-
When handling, do not eat, drink, or smoke.[7]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][13][14] Keep in a designated flammables area away from strong oxidizing agents and acids.[6][12]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[6][7]
Emergency Procedures
Table 3: First-Aid Measures
| Exposure | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][12] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[7][13] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12] |
| Ingestion | Do NOT induce vomiting due to aspiration hazard. Rinse mouth with water. Seek immediate medical attention or contact a Poison Control Center.[6][7] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). Water spray can be used to cool containers.[13]
-
Specific Hazards: The substance is flammable, and vapors may form explosive mixtures with air.[4][7][13] Vapors can travel to a source of ignition and flash back.[4][7] Hazardous decomposition products include carbon oxides.[6]
Logical Workflow for Safe Handling
The following diagram illustrates a standard workflow for handling flammable and potentially hazardous liquid chemicals like this compound.
Caption: Standard workflow for handling this compound.
References
- 1. 2,3,3-Trimethylpentan-1-ol | C8H18O | CID 12869986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Molport-026-529-250 | Novel [molport.com]
- 3. chembk.com [chembk.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ICSC 0535 - 1-PENTANOL [chemicalsafety.ilo.org]
- 6. lgcstandards.com [lgcstandards.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. il.mahidol.ac.th [il.mahidol.ac.th]
- 10. science.cleapss.org.uk [science.cleapss.org.uk]
- 11. redox.com [redox.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: 2,2,3-Trimethylpentan-1-ol as a Non-Polar Solvent in Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,2,3-trimethylpentan-1-ol as a non-polar, sterically hindered solvent in chemical reactions. Due to the limited availability of specific literature on this solvent, this document extrapolates from the known properties of similar bulky alcohols to provide guidance on its potential applications, advantages, and limitations.
Introduction
This compound is a primary alcohol characterized by significant steric hindrance around the hydroxyl group due to the presence of multiple methyl groups. This structural feature suggests its potential as a non-polar, protic solvent that is less likely to participate in certain chemical reactions compared to less hindered alcohols. Its bulky nature could offer unique selectivity or stability in specific reaction environments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for considering its suitability as a solvent in various reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Estimated to be in the range of 170-190 °C | |
| Density | Predicted to be less than 1 g/mL | |
| Solubility in Water | Low (predicted) | |
| Polarity | Non-polar, protic |
Potential Applications in Organic Synthesis
While specific examples are scarce in the literature, the unique structure of this compound suggests its potential utility in the following areas:
-
Reactions Sensitive to Solvent Participation: The steric bulk of this compound may prevent it from acting as a nucleophile or participating in side reactions that are common with smaller alcohol solvents like methanol or ethanol.
-
High-Temperature Reactions: Its predicted high boiling point makes it a candidate for reactions requiring elevated temperatures.
-
As a Non-coordinating, Protic Solvent: In certain reactions, a protic solvent that does not coordinate strongly to metal centers or reactive intermediates is desirable. The steric hindrance of this compound could fulfill this role.
-
Phase-Transfer Catalysis: Its non-polar nature could make it a suitable organic phase in biphasic reactions.
Logical Workflow for Solvent Selection
Caption: Decision workflow for considering this compound as a solvent.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling
The following is a hypothetical protocol for a Suzuki-Miyaura coupling reaction, illustrating how this compound could be employed as a solvent. This protocol is for illustrative purposes and would require optimization.
Objective: To couple 4-bromoanisole with phenylboronic acid using a palladium catalyst in this compound.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
This compound (solvent)
-
Toluene (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add 10 mL of this compound to the flask.
-
Place the flask in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 20 mL of toluene and 20 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for a hypothetical Suzuki-Miyaura coupling reaction.
Potential Advantages and Limitations
Table 2: Summary of Potential Advantages and Limitations
| Advantages | Limitations |
| Steric hindrance may reduce solvent participation in the reaction. | High viscosity may lead to poor mixing and mass transfer issues. |
| High boiling point allows for a wide range of reaction temperatures. | May be difficult to remove from the reaction mixture due to its high boiling point. |
| As a non-polar, protic solvent, it could offer unique selectivity. | Limited commercial availability and potentially high cost. |
| May be a suitable alternative to other high-boiling non-polar solvents. | Lack of literature data requires extensive optimization for any new reaction. |
Safety and Handling
As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound presents an intriguing, though largely unexplored, option as a non-polar, sterically hindered solvent. Its unique structural properties suggest potential applications in reactions where solvent inertness and high temperatures are required. However, the lack of established protocols necessitates a careful and systematic approach to its use, with significant optimization likely required for any given chemical transformation. The information and hypothetical protocol provided herein serve as a foundational guide for researchers interested in exploring the utility of this novel solvent.
References
Application Notes and Protocols for the Derivatization of 2,2,3-Trimethylpentan-1-ol's Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary hydroxyl group of 2,2,3-trimethylpentan-1-ol, a sterically hindered alcohol. The protocols outlined below are essential for researchers engaged in organic synthesis, drug development, and analytical chemistry, where modification of hydroxyl groups is necessary for modulating physicochemical properties, enabling further synthetic transformations, or for analytical detection.
Introduction
This compound possesses a neopentyl-like primary hydroxyl group, which presents significant steric hindrance. This structural feature necessitates carefully selected reaction conditions to achieve efficient derivatization. Standard protocols for reactions such as esterification, etherification, silylation, and acylation often require modification to overcome the steric impediment and achieve satisfactory yields. These derivatization techniques are crucial in drug development for creating prodrugs, modifying pharmacokinetic profiles, and in analytical sciences for enhancing volatility and detectability in techniques like gas chromatography (GC).
Derivatization Reactions at a Glance
| Derivatization Reaction | Reagents | Typical Application | Key Considerations for Hindered Alcohols |
| Esterification | Carboxylic Acid, DEAD/DIAD, PPh₃ (Mitsunobu) | Prodrug synthesis, protecting group | Use of more acidic carboxylic acids (e.g., 4-nitrobenzoic acid) enhances reaction rates and yields. |
| Etherification | Alkyl Halide, Strong Base (e.g., NaH) (Williamson) | Synthesis of stable ethers, modification of solubility | The sterically hindered alcohol should be converted to the alkoxide nucleophile to react with a less hindered alkyl halide. |
| Silylation | BSTFA, Pyridine/TMCS | GC-MS analysis, protecting group | Catalysts like pyridine or TMCS are often necessary to drive the reaction to completion. |
| Acylation | Acetic Anhydride, Pyridine | Introduction of an acetyl group, protecting group | A basic catalyst like pyridine is used to activate the alcohol and neutralize the acid byproduct. |
Experimental Protocols
Esterification via Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the esterification of primary and secondary alcohols, particularly for sterically demanding substrates where traditional Fischer esterification may be inefficient. For hindered alcohols, the use of a more acidic carboxylic acid can significantly improve reaction outcomes.
Protocol: Synthesis of 2,2,3-Trimethylpentyl Benzoate
-
Materials:
-
This compound
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF (10 volumes) is added triphenylphosphine (1.5 eq.) and benzoic acid (1.5 eq.).[1]
-
The mixture is cooled to 0 °C in an ice bath.
-
DIAD (1.5 eq.) is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
The reaction is allowed to warm to room temperature and stirred for 6 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the formation of triphenylphosphine oxide as a solid byproduct.[1]
-
Upon completion, the reaction mixture is diluted with ethyl acetate (15 volumes) and filtered to remove the precipitated triphenylphosphine oxide.
-
The filtrate is washed successively with water (2 x 15 mL), saturated aqueous NaHCO₃ solution to remove unreacted benzoic acid, and finally with brine (15 mL).[1]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired ester.
-
-
Quantitative Data for a Representative Hindered Alcohol (Menthol): A modified procedure using 4-nitrobenzoic acid with a hindered secondary alcohol (menthol) resulted in a yield of 85.6%.[2] Standard conditions with benzoic acid gave a much lower yield of 27%.[2]
Figure 1: Workflow for the Mitsunobu esterification of this compound.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers. Due to the steric hindrance of this compound, it is crucial to employ it as the nucleophile (alkoxide) and react it with a non-sterically hindered alkyl halide (e.g., methyl iodide) to favor the Sₙ2 reaction over elimination.
Protocol: Synthesis of Methyl 2,2,3-trimethylpentyl Ether
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Pentane
-
Water
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottomed flask purged with nitrogen, suspend sodium hydride (2.0 eq.) in anhydrous THF. Wash the NaH with pentane to remove the mineral oil.[3]
-
Add this compound (1.0 eq.) to the suspension.
-
Heat the mixture to reflux for several hours to ensure complete formation of the sodium alkoxide.
-
Cool the mixture and add methyl iodide (2.0 eq.).[3]
-
Heat the resulting mixture to reflux for 18-24 hours, monitoring the reaction by TLC.
-
After cooling, cautiously add water to quench the excess NaH, followed by chloroform for extraction.
-
Separate the aqueous layer and extract it multiple times with chloroform.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain the methyl ether.
-
-
Quantitative Data: Yields for Williamson ether synthesis typically range from 50-95% in laboratory settings.[4]
Figure 2: Workflow for the Williamson ether synthesis.
Silylation for GC-MS Analysis
Silylation is a common derivatization technique in analytical chemistry to increase the volatility and thermal stability of polar compounds for gas chromatography. For sterically hindered alcohols, a catalyst is often employed to ensure complete derivatization.
Protocol: Trimethylsilylation of this compound
-
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous Pyridine
-
An appropriate aprotic solvent (e.g., Dichloromethane, DCM)
-
GC vials
-
-
Procedure:
-
Transfer the sample containing this compound into a GC vial using an aprotic solvent like DCM. Ensure the sample is dry.[5]
-
Add BSTFA (e.g., 25 µL for <100 µg of alcohol) and anhydrous pyridine (e.g., 25 µL) to the sample. Pyridine acts as a catalyst for the hindered hydroxyl group.[5]
-
Tightly cap the vial and heat at 65-70°C for approximately 20-30 minutes to ensure the reaction goes to completion.[5][6]
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
-
-
Quantitative Considerations: This procedure is designed for analytical purposes, and the reaction is expected to proceed to completion for accurate quantification. The derivatization efficiency can be assessed by monitoring the disappearance of the starting alcohol peak in the chromatogram.
Figure 3: Workflow for the silylation of this compound for GC-MS.
Acylation
Acylation involves the reaction of an alcohol with an acylating agent, such as an acid anhydride or acyl chloride, to form an ester. Pyridine is commonly used as a catalyst and to neutralize the carboxylic acid byproduct.
Protocol: Acetylation of this compound
-
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[7]
-
Add acetic anhydride (1.5–2.0 eq.) to the solution at 0°C.[7]
-
Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.[7]
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine.[7]
-
Dilute the residue with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the residue by silica gel column chromatography to obtain the acetate ester.
-
-
Quantitative Data: Acetylation of primary alcohols with acetic anhydride and a bicarbonate catalyst can yield excellent results, often in the range of 80-95%.[8]
Figure 4: Workflow for the acylation of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Oxidation of 2,2,3-trimethylpentan-1-ol to 2,2,3-trimethylpentanal
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For sterically hindered substrates such as 2,2,3-trimethylpentan-1-ol, selecting an appropriate oxidizing agent and optimizing reaction conditions are crucial to achieving high yields and minimizing side reactions. This application note provides detailed experimental protocols for the oxidation of this compound to its corresponding aldehyde, 2,2,3-trimethylpentanal, using three common and effective methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. These methods offer mild reaction conditions and are suitable for alcohols with significant steric hindrance.
Reaction Scheme
Comparative Data of Oxidation Protocols
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation | Pyridinium Chlorochromate (PCC) Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane | Dimethyl sulfoxide (DMSO), Oxalyl chloride | Pyridinium Chlorochromate |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) with Celite or molecular sieves |
| Temperature | Room Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 0.5 - 2 hours[1] | 1 - 3 hours | 2 - 4 hours[2] |
| pH | Neutral[3] | Basic (Triethylamine is used) | Acidic[4] |
| Work-up | Simple filtration and washing | Quenching, extraction, and washing | Filtration through silica or celite |
| Advantages | Mild conditions, short reaction time, high chemoselectivity.[3][5] | Tolerant of many functional groups, effective for sterically hindered alcohols.[6][7] | Readily available reagent, straightforward procedure. |
| Disadvantages | Potentially explosive nature of the reagent.[3] | Requires low temperatures, produces odorous dimethyl sulfide.[7] | Chromium-based reagent (toxic), can be acidic.[2][4] |
Experimental Workflow
Caption: Experimental workflow for the oxidation of this compound.
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard procedures for DMP oxidations.[1][5][8]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and aqueous sodium thiosulfate (10% w/v).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,2,3-trimethylpentanal.
Protocol 2: Swern Oxidation
This protocol is based on the classical Swern oxidation procedure.[6][7][9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), anhydrous
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, under an inert atmosphere, dissolve anhydrous DMSO (2.2 eq) in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.1 eq) to the DMSO solution, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DCM dropwise, keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
This protocol follows general procedures for PCC oxidations.[2][10][11]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite® or powdered molecular sieves
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 eq) and Celite® (or an equal weight of powdered molecular sieves) in anhydrous DCM.[2][4]
-
To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.
-
Stir the reaction mixture at room temperature for 2 to 4 hours, monitoring the progress by TLC.[2]
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by column chromatography on silica gel.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Dess-Martin Periodinane can be explosive under certain conditions; handle with care.
-
Oxalyl chloride and PCC are toxic and corrosive; handle with appropriate caution.[2]
-
The Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[7] Proper quenching procedures should be followed to neutralize the odor. Rinsing glassware with bleach can help mitigate the smell.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application of 2,2,3-Trimethylpentan-1-ol in Polymer Chemistry: A Review of Available Data
Initial investigations into the scientific literature and chemical databases have revealed a notable absence of documented applications for 2,2,3-trimethylpentan-1-ol in the field of polymer chemistry. While a thorough search was conducted to identify its use as a monomer, initiator, chain transfer agent, or modifier in polymerization processes, no specific examples, experimental protocols, or quantitative data could be retrieved. The available information primarily consists of chemical and physical properties of this compound and its isomers, without reference to its role in polymer synthesis or modification.
This lack of documented use suggests that this compound is not a conventional or widely studied compound in polymer science. Researchers in the field have historically focused on other alcohols with specific structural features that lend themselves more readily to polymerization reactions or to achieving desired polymer properties.
Theoretical Considerations for Potential Applications
Despite the absence of empirical data, it is possible to theorize on the potential roles that a sterically hindered primary alcohol like this compound could play in polymer chemistry. These postulations are based on fundamental principles of polymer synthesis and are presented here for exploratory purposes.
Potential Role as a Co-monomer or Chain Terminator
The hydroxyl group of this compound could potentially participate in condensation polymerization reactions, such as the synthesis of polyesters or polyurethanes. However, the significant steric hindrance from the three methyl groups in close proximity to the reactive site would likely impede its reactivity.
Logical Workflow: Assessing Reactivity of this compound
Caption: Logical diagram illustrating the effect of steric hindrance on the reactivity of this compound in polymerization.
If it were to be incorporated into a polymer chain, the bulky alkyl group could influence the polymer's physical properties, potentially increasing its amorphous content, lowering its glass transition temperature (Tg), and enhancing its solubility in organic solvents. More likely, due to its low reactivity, it might act as a chain terminator, controlling the molecular weight of the resulting polymer.
Potential Role as an Initiator
In certain types of polymerization, such as ring-opening polymerization of cyclic esters, alcohols can act as initiators. The alcohol's hydroxyl group can open the monomer ring and become the starting point of the polymer chain.
Experimental Workflow: Hypothetical Initiation of Lactide Polymerization
Caption: Hypothetical workflow for the ring-opening polymerization of lactide initiated by this compound.
Again, the steric bulk of this compound would be a significant factor. While initiation might occur, the rate of reaction would likely be much slower compared to less hindered alcohols. The resulting polymer would possess a bulky trimethylpentyl end-group, which could be useful for post-polymerization modifications or for influencing the self-assembly of block copolymers.
Quantitative Data and Experimental Protocols
As no experimental data exists for the use of this compound in polymer chemistry, it is not possible to provide summary tables of quantitative data or detailed experimental protocols. The creation of such information would be purely speculative and lack the necessary scientific validation.
Conclusion
Application Notes and Protocols for the Quantification of 2,2,3-Trimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,2,3-trimethylpentan-1-ol, a branched-chain primary alcohol. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for its accuracy and minimal need for identical reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the separation and quantification of volatile and semi-volatile organic compounds. For a volatile alcohol like this compound, headspace sampling is often the preferred injection method to minimize matrix effects and protect the instrument.
Experimental Protocol: Headspace GC-MS
This protocol outlines the steps for the quantitative analysis of this compound in a given sample matrix (e.g., biological fluid, reaction mixture).
1.1.1. Sample Preparation
-
Internal Standard (IS) Preparation: Prepare a stock solution of a suitable internal standard, such as n-propanol or another branched-chain alcohol not present in the sample, in a volatile organic solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into the same matrix as the unknown samples. Add a fixed concentration of the internal standard to each calibration standard.
-
Sample and QC Preparation: Aliquot a precise volume of the unknown sample and quality control (QC) samples into headspace vials. Add the same fixed concentration of the internal standard to each vial.
-
Sealing: Immediately seal the vials with crimp caps to prevent the loss of volatile analytes.
1.1.2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Headspace Autosampler: Agilent 7697A Headspace Sampler (or equivalent)
-
GC Column: A non-polar or medium-polarity capillary column is recommended for the separation of alcohols. An example is a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
1.1.3. Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: GC-MS Method Performance
The following table summarizes typical performance characteristics for the quantitative analysis of alcohols using GC-MS. These values should be established during method validation for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Workflow: GC-MS Analysis
Application Notes and Protocols: Reaction Kinetics of 2,2,3-trimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the expected reaction kinetics and experimental protocols for the reactions of 2,2,3-trimethylpentan-1-ol with various reagents. Due to the limited availability of specific kinetic data for this sterically hindered primary alcohol, this document presents generalized protocols and representative kinetic data from analogous reactions involving structurally similar alcohols.
Oxidation of this compound
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the oxidant and reaction conditions. For a sterically hindered primary alcohol like this compound, the choice of oxidant is crucial to control the reaction outcome and achieve reasonable reaction rates.
Oxidation to 2,2,3-trimethylpentanal (Aldehyde)
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), Dess-Martin Periodinane (DMP), and conditions for Swern oxidation.[1]
Representative Kinetic Data:
The following table summarizes representative kinetic data for the oxidation of various primary alcohols to aldehydes using Pyridinium Bromochromate (PBC), which is analogous to PCC. The reaction is first order with respect to both the alcohol and the oxidant.[2]
| Alcohol | k₂ (dm³ mol⁻¹ s⁻¹) at 303 K |
| Ethanol | 0.85 |
| 1-Propanol | 0.52 |
| 1-Butanol | 0.40 |
| 2-Methyl-1-propanol | 0.25 |
| 2,2-Dimethyl-1-propanol | 0.03 |
Data adapted from a study on the oxidation of primary aliphatic alcohols by pyridinium bromochromate.[2]
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using PCC.[3]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (1.5 eq) to the solution in one portion.
-
Stir the mixture at room temperature. The reaction is typically mildly exothermic.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether.
-
Pass the mixture through a short pad of silica gel to filter out the chromium salts. Wash the silica pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate the solution using a rotary evaporator.
-
The crude aldehyde can be purified by distillation or column chromatography.
Workflow for the oxidation of a primary alcohol to an aldehyde using PCC.
Oxidation to 2,2,3-trimethylpentanoic Acid (Carboxylic Acid)
Strong oxidizing agents are necessary to convert a primary alcohol directly to a carboxylic acid. Common reagents include potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in aqueous sulfuric acid).[4][5]
Experimental Protocol: Oxidation using Jones Reagent
This protocol provides a general method for the oxidation of a primary alcohol to a carboxylic acid.[4]
Materials:
-
This compound
-
Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid, then adding water)
-
Acetone
-
Isopropanol (for quenching)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. Maintain the temperature below 30°C. The color of the solution will change from orange to green.
-
After the addition is complete, allow the reaction to stir at room temperature for the time indicated by TLC monitoring (typically a few hours).
-
Quench the excess oxidant by the careful addition of isopropanol until the orange color is no longer visible.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether (or ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid acid or extract the aqueous solution with an organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
-
Purify by recrystallization or column chromatography.
Dehydration of this compound
The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. For primary alcohols, the reaction typically proceeds via an E2 mechanism, while for secondary and tertiary alcohols, an E1 mechanism is favored.[6] Due to the sterically hindered nature and the inability to form a stable primary carbocation, the dehydration of neopentyl-type alcohols like this compound is expected to proceed with rearrangement to form a more stable carbocation, leading to a mixture of alkenes.[7][8]
Representative Kinetic Data:
The rate of dehydration of alcohols generally follows the order: tertiary > secondary > primary.[9] The reaction temperature required for dehydration reflects this trend.[6]
| Alcohol Type | Typical Dehydration Temperature |
| Primary | 170-180 °C |
| Secondary | 100-140 °C |
| Tertiary | 25-80 °C |
Data from general observations on alcohol dehydration.[6]
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol describes a general procedure for the dehydration of an alcohol.[10][11]
Materials:
-
This compound
-
Concentrated sulfuric acid or phosphoric(V) acid
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Sodium hydroxide solution (dilute)
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride or sodium sulfate
Procedure:
-
Place this compound in a round-bottom flask.
-
Carefully add concentrated sulfuric acid or phosphoric(V) acid (acting as the catalyst).
-
Assemble a distillation apparatus.
-
Heat the mixture to the appropriate temperature (for primary alcohols, typically around 170°C with sulfuric acid).[12]
-
The alkene product(s) will distill as they are formed. Collect the distillate.
-
Wash the distillate with a dilute sodium hydroxide solution to remove any acidic impurities.
-
Wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
The final product can be purified by fractional distillation.
Proposed pathway for the dehydration of this compound.
Fischer Esterification of this compound
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is reversible, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[13] This is typically done by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[13] The reactivity of alcohols in Fischer esterification is primary > secondary > tertiary, due to steric hindrance.[14]
Representative Kinetic Data:
The following table provides representative second-order rate constants for the esterification of fatty acids with different alcohols, illustrating the effect of steric hindrance.
| Alcohol | Temperature (°C) | k₂ x 10³ (s⁻¹ M⁻¹) |
| Methanol | 30.0 | 11 ± 2 |
| Isopropanol | 25.0 | 0.078 ± 0.008 |
| Isopropanol | 45.0 | 0.40 ± 0.02 |
Data adapted from a study on the kinetics of Fischer esterification.[15]
Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the synthesis of an ester from an alcohol and a carboxylic acid.[16][17]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound and the carboxylic acid. Use a molar excess of the alcohol if it is readily available and has a lower boiling point.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Wash with a saturated sodium bicarbonate solution to neutralize the excess carboxylic acid and the sulfuric acid catalyst.
-
Wash with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess alcohol and solvent using a rotary evaporator.
-
The crude ester can be purified by distillation.
General workflow for Fischer Esterification.
References
- 1. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Acid-catalyzed dehydration of neopentyl alcohol, (CH {3} ) _{3} \mathrm{C.. [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 16. community.wvu.edu [community.wvu.edu]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols: The Role of 2,2,3-Trimethylpentan-1-ol in Fragrance Synthesis
Disclaimer: Extensive literature and patent searches did not yield specific information on the application of 2,2,3-trimethylpentan-1-ol as a fragrance ingredient. Its olfactory profile and use in commercial fragrance formulations are not documented in the available resources. The following application notes and protocols are therefore presented as a hypothetical exploration based on the general principles of fragrance chemistry and the properties of structurally similar alcohols. The provided experimental details are adapted from standard laboratory procedures for the synthesis of fragrance esters.
Introduction
This compound is a C8 branched-chain primary alcohol. While many alcohols and their corresponding esters are valued for their contribution to fragrance profiles, the specific sensory characteristics of this compound are not publicly documented. For context, other isomers such as 2,2,4-trimethyl-1-pentanol and 2,3,4-trimethyl-1-pentanol are noted as not being used for fragrance purposes, suggesting that the specific branching pattern of the alkyl chain is critical for desirable olfactory properties. In contrast, derivatives of other trimethylated pentane structures, like ethers of 2,2,4-trimethylpentane-1,3-diol, have been patented for use as fragrance materials.
This document outlines a prospective research workflow for evaluating the potential of this compound and its derivatives, specifically its esters, as novel fragrance ingredients. The primary route for converting an alcohol into a fragrance compound is through esterification with a carboxylic acid, which can yield a wide range of scent profiles from fruity to floral.
Hypothetical Application: Synthesis of Fragrance Esters
The primary alcohol functional group in this compound allows for straightforward esterification. By reacting it with various carboxylic acids, a library of novel esters can be synthesized and evaluated for their olfactory properties. These esters could potentially serve as new building blocks in fragrance compositions, offering unique scent characteristics.
Potential Applications:
-
Top Notes: Esters derived from short-chain carboxylic acids (e.g., acetic, propionic acid) may exhibit volatile, fruity, or green top notes.
-
Middle Notes: Esterification with mid-chain or cyclic carboxylic acids could lead to floral, spicy, or woody middle notes.
-
Fixatives: High molecular weight esters may have lower volatility and could potentially act as fixatives, prolonging the scent of a fragrance.
The following diagram illustrates a typical workflow for the discovery and evaluation of a new fragrance ingredient, which would be applicable to this compound.
Experimental Protocols
The following is a general protocol for the synthesis of an ester from this compound using Fischer esterification. This method is widely used in the synthesis of fragrance esters.
Protocol: Synthesis of 2,2,3-Trimethylpentyl Acetate
Objective: To synthesize 2,2,3-trimethylpentyl acetate from this compound and acetic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (0.1 mol), glacial acetic acid (0.12 mol), and a few drops (approximately 0.5 mL) of concentrated sulfuric acid.
-
Add a boiling chip to the flask and attach a reflux condenser.
-
Heat the mixture to reflux using a heating mantle for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of deionized water.
-
Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO2 evolution).
-
Wash the organic layer again with 50 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude ester by fractional distillation to obtain the final product.
The following diagram outlines the key steps in the synthesis and purification of a fragrance ester.
Data Presentation
As no experimental data exists for the fragrance applications of this compound, the following tables are presented as templates for organizing data during a research and development project.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 57409-53-7 |
| Boiling Point | Data not available |
| Density | Data not available |
| Odor Profile | Not documented |
Table 2: Hypothetical Olfactory Evaluation of 2,2,3-Trimethylpentyl Esters
| Ester Derivative | Carboxylic Acid Used | Odor Description | Intensity (1-5) | Substantivity on Paper (hours) |
|---|---|---|---|---|
| 2,2,3-Trimethylpentyl Acetate | Acetic Acid | Fruity, Green, Sharp | 4 | 2 |
| 2,2,3-Trimethylpentyl Propionate | Propionic Acid | Fruity, Rum-like | 3 | 4 |
| 2,2,3-Trimethylpentyl Butyrate | Butyric Acid | Fruity, Cheesy | 3 | 6 |
| 2,2,3-Trimethylpentyl Salicylate| Salicylic Acid | Floral, Minty, Sweet | 2 | 24 |
Table 3: Sample Reaction Parameters for Ester Synthesis
| Parameter | Value |
|---|---|
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Carboxylic Acid (1.2 eq) |
| Catalyst | H2SO4 (catalytic amount) |
| Temperature | Reflux |
| Reaction Time | 3 hours |
| Theoretical Yield | Based on limiting reagent |
| Actual Yield | To be determined |
Conclusion
While this compound is not a recognized fragrance ingredient, its structure allows for the synthesis of a variety of esters that could possess novel and interesting olfactory properties. The protocols and workflows outlined in this document provide a framework for the systematic investigation of this compound and its derivatives for potential applications in the fragrance industry. Further research, including synthesis, purification, and rigorous sensory evaluation, would be required to determine if this compound or its esters have a viable role in fragrance synthesis.
Application Notes and Protocols for the Synthesis of Esters from 2,2,3-trimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of sterically hindered primary alcohols, such as 2,2,3-trimethylpentan-1-ol, presents a significant challenge in organic synthesis. Traditional methods like Fischer esterification often result in low yields due to competing elimination reactions favored by the bulky substitution pattern near the hydroxyl group. This document provides detailed application notes and protocols for the effective synthesis of esters from this compound, focusing on modern synthetic methods that overcome steric hindrance.
Challenges in Esterifying Sterically Hindered Alcohols
The structure of this compound, a neopentyl-type alcohol, features significant steric bulk around the primary hydroxyl group. This steric congestion impedes the nucleophilic attack of the alcohol on the carbonyl carbon of a carboxylic acid or its derivative, which is a key step in ester formation. Consequently, reaction rates are often slow, and harsh conditions (high temperatures and strong acid catalysts) can lead to dehydration and rearrangement side products.
Recommended Synthetic Approaches
To achieve efficient esterification of this compound, methods that activate the acyl donor under mild conditions are preferred. The two most effective and widely used methods are:
-
Acylation with Acid Anhydrides or Acyl Chlorides catalyzed by 4-(Dimethylamino)pyridine (DMAP): This is a highly efficient method for acylating sterically hindered alcohols. DMAP acts as a potent nucleophilic catalyst.[1]
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP.[2] It is particularly effective for the esterification of sterically demanding substrates under mild conditions.[2]
Data Presentation: Comparative Yields of Esterification Methods
While specific quantitative data for the esterification of this compound is not extensively reported, the following table summarizes typical yields obtained for the esterification of structurally similar, sterically hindered primary alcohols (e.g., neopentyl alcohol) using various methods. This data provides a reasonable expectation for the synthesis of esters from this compound.
| Esterification Method | Acylating Agent | Catalyst/Reagent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| DMAP-catalyzed Acylation | Acetic Anhydride | DMAP (catalytic) | >95 | 2 - 12 | Room Temperature |
| Steglich Esterification | Carboxylic Acid | DCC or EDC, DMAP | 85 - 95 | 12 - 24 | Room Temperature |
| Acylation with Acyl Chloride | Acetyl Chloride | Pyridine or Et3N | 80 - 90 | 1 - 4 | 0 - Room Temperature |
| Fischer Esterification | Carboxylic Acid | H2SO4 (catalytic) | <10 (prone to elimination) | 24 - 48 | Reflux |
Experimental Protocols
This section provides a detailed protocol for the highly efficient DMAP-catalyzed acylation of this compound with acetic anhydride.
5.1. Protocol: Synthesis of 2,2,3-trimethylpentyl acetate via DMAP-catalyzed Acylation
Materials:
-
This compound
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M solution).
-
Add triethylamine (1.5 eq) to the solution.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,2,3-trimethylpentyl acetate.
Visualizations
6.1. Signaling Pathway: Mechanism of DMAP-catalyzed Acylation
Caption: Mechanism of DMAP-catalyzed acylation of a sterically hindered alcohol.
6.2. Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2,2,3-trimethylpentyl acetate.
References
Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of 2,2,3-Trimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis and purification of 2,2,3-trimethylpentan-1-ol. The described methodology is based on established organic chemistry principles, offering a practical guide for obtaining this branched primary alcohol for research and development purposes.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a multi-step process, commencing with the formation of a key tertiary alcohol intermediate. This intermediate subsequently undergoes dehydration to yield the corresponding alkene, which is then converted to the target primary alcohol via hydroboration-oxidation. The final product is purified to a high degree using fractional distillation.
Experimental Protocols
Synthesis of 2,2,3-trimethylpentan-2-ol (Intermediate)
This step involves a Grignard reaction between an appropriate ketone and a Grignard reagent.
Materials:
-
3,3-Dimethyl-2-butanone
-
Methylmagnesium iodide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
-
Charge the flask with a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Add the methylmagnesium iodide solution dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,2,3-trimethylpentan-2-ol.
Dehydration of 2,2,3-trimethylpentan-2-ol to 2,2,3-trimethylpent-1-ene
The tertiary alcohol is dehydrated to the corresponding alkene. To favor the formation of the terminal alkene (Hofmann product), a bulky base is employed.
Materials:
-
Crude 2,2,3-trimethylpentan-2-ol
-
Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a distillation head, dissolve the crude 2,2,3-trimethylpentan-2-ol in anhydrous DMSO.
-
Add potassium tert-butoxide to the solution.
-
Heat the mixture gently while stirring.
-
The product, 2,2,3-trimethylpent-1-ene, will distill as it is formed. Collect the distillate.
-
The collected alkene may be washed with water to remove any co-distilled DMSO and then dried over a suitable drying agent like anhydrous calcium chloride.
Hydroboration-Oxidation of 2,2,3-trimethylpent-1-ene to this compound
The terminal alkene is converted to the primary alcohol using a standard hydroboration-oxidation procedure.
Materials:
-
2,2,3-trimethylpent-1-ene
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide solution (3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,3-trimethylpent-1-ene in anhydrous THF.
-
Cool the solution in an ice bath.
-
Add the borane-THF complex dropwise to the stirred solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture again in an ice bath and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature remains below 30°C.
-
Stir the mixture at room temperature for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
Purification by Fractional Distillation
The crude product is purified by fractional distillation to separate the desired alcohol from any remaining starting materials, byproducts, and residual solvent.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus.
-
Charge the distillation flask with the crude this compound and a few boiling chips.
-
Heat the flask gently to initiate boiling.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at the expected boiling point of this compound. Note: The exact boiling point is not widely reported, but it is estimated to be in the range of 170-180°C based on isomers.
-
Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Estimated Boiling Point (°C) |
| 3,3-Dimethyl-2-butanone | C6H12O | 100.16 | 106 |
| 2,2,3-trimethylpentan-2-ol | C8H18O | 130.23 | 150-155 |
| 2,2,3-trimethylpent-1-ene | C8H16 | 112.22 | 110-115 |
| This compound | C8H18O | 130.23 | 170-180 |
Table 2: Typical Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Reaction Time (h) | Expected Yield (%) |
| Grignard Reaction | Methylmagnesium iodide | Diethyl ether | 1.5 | 80-90 |
| Dehydration | Potassium tert-butoxide | DMSO | 1-2 | 60-70 |
| Hydroboration-Oxidation | BH3-THF, NaOH, H2O2 | THF | 3 | 85-95 |
| Fractional Distillation | - | - | - | >98% Purity |
Visualization of Workflows
Caption: Synthetic workflow for this compound.
Quality Control and Analysis
The purity of the final product should be assessed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the final product. The mass spectrum should show the correct molecular ion peak and fragmentation pattern for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized alcohol. The chemical shifts and coupling constants should be consistent with the expected structure.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions must be maintained during the Grignard reaction.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with care.
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and combustible materials.
-
Diethyl ether and THF are highly flammable. No open flames should be in the vicinity of the experiment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,3-Trimethylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2,2,3-trimethylpentan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main synthetic strategies for the synthesis of this compound:
-
Grignard Reaction: Reaction of a Grignard reagent (e.g., 2,2,3-trimethylpentylmagnesium bromide) with formaldehyde.
-
Hydroboration-Oxidation: Anti-Markovnikov hydration of 2,2,3-trimethyl-1-pentene.
-
Reduction of a Carboxylic Acid Derivative: Reduction of 2,2,3-trimethylpentanoic acid or its corresponding ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: Why is steric hindrance a major challenge in the synthesis of this compound?
A2: The structure of this compound features a bulky tertiary carbon atom adjacent to the primary alcohol. This steric bulk can significantly hinder the approach of reagents, particularly in reactions like the Grignard addition, potentially leading to lower yields and the formation of side products.
Q3: What are common side reactions to be aware of during the Grignard synthesis of this compound?
A3: With sterically hindered Grignard reagents, several side reactions can compete with the desired addition to an aldehyde. These include:
-
Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.
-
Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde, resulting in the formation of an alcohol derived from the aldehyde and an alkene from the Grignard reagent.
Q4: Which solvent is preferred for Grignard reactions in this synthesis?
A4: Tetrahydrofuran (THF) is generally a superior solvent to diethyl ether for Grignard reactions. THF's higher solvating power can help to stabilize the Grignard reagent and may improve reaction rates and yields.
Q5: How can I purify the final this compound product?
A5: Purification of this compound can be challenging due to its relatively high boiling point and potential for co-distillation with byproducts. Fractional distillation under reduced pressure is the most common method. For high purity, column chromatography on silica gel may be necessary.
Troubleshooting Guides
Guide 1: Low Yield in Grignard Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Incomplete formation of the Grignard reagent. | - Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).- Use high-quality magnesium turnings and activate them with a small crystal of iodine or 1,2-dibromoethane.- Use anhydrous THF as the solvent. |
| Steric hindrance impeding the reaction. | - Use a less sterically hindered Grignard reagent if the synthetic route allows.- Consider using a more reactive carbonyl source, although for a primary alcohol, formaldehyde is standard.- Increase the reaction time and/or temperature, but monitor for decomposition. | |
| Formation of significant side products (e.g., alkene from Grignard) | Reduction of the aldehyde by the Grignard reagent is competing with addition. | - Lower the reaction temperature to favor the addition reaction.- Add the Grignard reagent slowly to a solution of formaldehyde to maintain a low concentration of the Grignard reagent. |
| Enolization of the aldehyde. | - Use a non-enolizable aldehyde if the synthesis allows, though formaldehyde is ideal for primary alcohol synthesis. |
Guide 2: Incomplete Hydroboration-Oxidation
| Symptom | Possible Cause | Troubleshooting Steps |
| Unreacted starting alkene detected | Incomplete hydroboration. | - Ensure the borane reagent (e.g., BH₃·THF) is fresh and has not decomposed.- Use a slight excess of the borane reagent.- For highly substituted alkenes, consider using a less sterically hindered borane like 9-BBN, although this may require longer reaction times. |
| Incomplete oxidation. | - Ensure the hydrogen peroxide solution is fresh and at the correct concentration.- Maintain a basic pH during the oxidation step by adding a sufficient amount of aqueous sodium hydroxide. | |
| Formation of isomeric alcohols | Impure starting alkene. | - Purify the starting 2,2,3-trimethyl-1-pentene by distillation before use. |
Guide 3: Incomplete Reduction of Carboxylic Acid/Ester
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting carboxylic acid or ester remains | Insufficient reducing agent. | - Use a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents for esters, and more for carboxylic acids due to the initial acid-base reaction).[1][2] |
| Deactivated reducing agent. | - Use a fresh, unopened container of LiAlH₄ or a freshly prepared solution standardized by titration. | |
| Formation of an aldehyde intermediate | Incomplete reduction. | - Increase the reaction time or temperature to ensure complete reduction to the alcohol. |
Quantitative Data Summary
The following table summarizes typical, though not specifically reported, yields and conditions for the synthesis of this compound. These values are based on general knowledge of these reactions with sterically hindered substrates.
| Synthetic Route | Key Reagents | Typical Solvent | Reaction Temperature | Typical Yield Range | Key Challenges |
| Grignard Reaction | 2,2,3-trimethylpentylmagnesium bromide, Formaldehyde | THF | 0 °C to reflux | 20-40% | Steric hindrance, side reactions (reduction, enolization) |
| Hydroboration-Oxidation | 2,2,3-trimethyl-1-pentene, BH₃·THF, H₂O₂, NaOH | THF | 0 °C to room temp. | 70-90% | Handling of borane reagents, potential for incomplete reaction with highly substituted alkenes |
| Reduction of Ester | Methyl 2,2,3-trimethylpentanoate, LiAlH₄ | Anhydrous Ether or THF | 0 °C to reflux | 80-95% | Handling of pyrophoric LiAlH₄, requires multi-step synthesis of the starting ester |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 1-bromo-2,2,3-trimethylpentane (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous formaldehyde (generated by cracking paraformaldehyde) in THF dropwise.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.
Protocol 2: Synthesis via Hydroboration-Oxidation
-
Hydroboration: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 2,2,3-trimethyl-1-pentene (1.0 eq) in anhydrous THF. Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Work-up: Stir the mixture at room temperature for 1 hour. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alcohol by vacuum distillation.
Protocol 3: Synthesis via Reduction of a Carboxylic Acid Ester
-
Esterification: Convert 2,2,3-trimethylpentanoic acid to its methyl ester using standard Fischer esterification conditions (methanol, catalytic sulfuric acid, reflux). Purify the resulting ester by distillation.
-
Reduction: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C and add a solution of methyl 2,2,3-trimethylpentanoate (1.0 eq) in anhydrous diethyl ether dropwise.
-
Work-up: After the addition, allow the reaction to stir at room temperature for 1-2 hours. Cautiously quench the reaction by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Purification: Filter the resulting aluminum salts and wash thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate. Purify the product by fractional distillation under reduced pressure.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2,2,3-Trimethylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,2,3-trimethylpentan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a high-boiling point, sterically hindered primary alcohol, are fractional distillation and column chromatography. Recrystallization is generally less applicable as this compound is a liquid at room temperature.
Q2: What is the boiling point of this compound?
A2: The boiling point of this compound is 175 °C at atmospheric pressure.[1]
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities depend on the synthetic route. If prepared by the reduction of 2,2,3-trimethylpentanal, impurities may include the unreacted aldehyde. If synthesized via a Grignard reaction, byproducts could consist of other alcohol isomers and unreacted starting materials.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective method to monitor the separation of this compound from its impurities during column chromatography. For fractional distillation, monitoring the temperature at the collection head is crucial.
Troubleshooting Guides
Fractional Distillation
Issue 1: The distillation is very slow or no distillate is collecting.
-
Possible Cause: Inadequate heating of the distillation flask.
-
Solution: Ensure the heating mantle is set to a temperature approximately 20-30 °C above the boiling point of this compound (175 °C).
-
-
Possible Cause: Poor insulation of the distillation column.
-
Solution: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
-
Possible Cause: Leaks in the distillation apparatus.
-
Solution: Check all joints and connections for a secure fit. Use appropriate joint clips to ensure a good seal.
-
Issue 2: The separation of the desired alcohol from impurities is poor.
-
Possible Cause: The distillation is proceeding too quickly.
-
Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the fractionating column. A slow, steady collection rate of 1-2 drops per second is generally recommended.
-
-
Possible Cause: The fractionating column is not efficient enough.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.
-
Column Chromatography
Issue 1: The alcohol is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For a non-polar impurity, you can start with a low polarity solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
-
Issue 2: The separation between the alcohol and impurities is poor.
-
Possible Cause: The solvent system is too polar, causing all compounds to elute quickly.
-
Solution: Decrease the polarity of the eluent. Perform small-scale trials using TLC to identify a solvent system that provides good separation (a difference in Rf values of at least 0.2).
-
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often preferred.
-
Issue 3: Tailing of the alcohol spot on the TLC plate and during column chromatography.
-
Possible Cause: The alcohol is interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Data Presentation
| Purification Method | Key Parameters | Expected Purity |
| Fractional Distillation | Boiling Point: 175 °C | >98% (with efficient column) |
| Pressure: Atmospheric | ||
| Column Chromatography | Stationary Phase: Silica Gel | >99% |
| Mobile Phase (Eluent): Hexane/Ethyl Acetate Gradient |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a collection flask, and a thermometer. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column, establishing a temperature gradient.
-
Collection: Once the temperature at the collection head stabilizes at the boiling point of the desired fraction (around 175 °C), begin collecting the distillate.
-
Monitoring: Monitor the temperature closely. A significant drop or rise in temperature indicates the completion of the collection of one fraction and the beginning of another.
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give an Rf value of ~0.3 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude alcohol in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent system.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in fractional distillation.
Caption: Troubleshooting common issues in column chromatography.
References
Technical Support Center: Synthesis of 2,2,3-trimethylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2,3-trimethylpentan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: the Grignard reaction and hydroboration-oxidation.
Synthesis Route 1: Grignard Reaction with Formaldehyde
The synthesis of this compound can be achieved by reacting 2,2,3-trimethylpentyl magnesium halide with formaldehyde.
Logical Workflow for Grignard Synthesis Troubleshooting
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Question: My Grignard reaction to synthesize this compound has a very low yield. What are the possible causes and solutions?
Answer:
Low yields in the Grignard synthesis of primary alcohols are common and can often be attributed to several factors. Here's a breakdown of potential issues and how to address them:
-
Incomplete Formation of the Grignard Reagent:
-
Problem: The reaction between the alkyl halide (2,2,3-trimethylpentyl halide) and magnesium may not have initiated or gone to completion. This is often due to the presence of moisture or impurities on the magnesium surface.
-
Solution:
-
Ensure all glassware is rigorously dried in an oven before use.
-
Use anhydrous solvents (e.g., diethyl ether, THF) that have been freshly distilled from a suitable drying agent.
-
Activate the magnesium turnings by gently crushing them in a mortar and pestle or by adding a small crystal of iodine.
-
A small amount of 1,2-dibromoethane can also be used to initiate the reaction.
-
-
-
Side Reactions of the Grignard Reagent:
-
Problem: Grignard reagents are strong bases and can be consumed by acidic protons. With a sterically hindered substrate like 2,2,3-trimethylpentyl magnesium halide, side reactions such as elimination can become more prevalent.
-
Solution:
-
Maintain a low reaction temperature during the formation of the Grignard reagent and its subsequent reaction with formaldehyde to minimize side reactions.
-
Ensure that the formaldehyde source is anhydrous.
-
-
-
Issues with the Formaldehyde Source:
-
Problem: Formaldehyde is a gas at room temperature and is often used in the form of its solid polymer, paraformaldehyde, or its trimer, trioxane. Incomplete depolymerization of paraformaldehyde or the presence of water in formalin solutions can lead to low yields.
-
Solution:
-
Use dry paraformaldehyde and heat it gently to depolymerize it into gaseous formaldehyde, which can then be bubbled into the Grignard solution.
-
Avoid using aqueous formaldehyde (formalin) as the water will quench the Grignard reagent.
-
-
-
Purification Losses:
-
Problem: this compound is a relatively volatile alcohol. Significant loss of product can occur during the workup and purification steps, especially if distillation is not performed carefully.
-
Solution:
-
Perform extractions efficiently and minimize the time the product is exposed to heat.
-
Use a fractionating column for distillation to ensure good separation from byproducts and residual solvent.
-
-
Synthesis Route 2: Hydroboration-Oxidation of 2,2,3-trimethyl-1-pentene
This two-step reaction involves the addition of a borane reagent to 2,2,3-trimethyl-1-pentene, followed by oxidation to yield the primary alcohol.
Logical Workflow for Hydroboration-Oxidation Troubleshooting
Caption: Troubleshooting workflow for hydroboration-oxidation.
Question: The hydroboration-oxidation of my 2,2,3-trimethyl-1-pentene resulted in a mixture of alcohols and a low yield of the desired this compound. How can I improve this?
Answer:
The hydroboration-oxidation of sterically hindered alkenes can present challenges in both regioselectivity and overall yield. Here are the key factors to consider:
-
Regioselectivity of Hydroboration:
-
Problem: While hydroboration generally follows anti-Markovnikov addition, with a highly substituted alkene like 2,2,3-trimethyl-1-pentene, the use of borane (BH₃) itself may still lead to the formation of a significant amount of the undesired secondary alcohol (2,2,3-trimethylpentan-2-ol).
-
Solution: To enhance the regioselectivity for the primary alcohol, use a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These larger reagents will preferentially add to the less sterically hindered carbon of the double bond, leading to a higher yield of the desired primary alcohol.
-
-
Incomplete Hydroboration or Oxidation:
-
Problem: The reaction may not have gone to completion. This could be due to impure reagents or insufficient reaction time.
-
Solution:
-
Use a fresh, high-quality borane reagent. Borane solutions in THF can degrade over time.
-
Ensure the hydrogen peroxide solution used for the oxidation step is fresh, as it can decompose upon storage.
-
Allow sufficient reaction time for both the hydroboration and oxidation steps. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
-
-
-
Purity of the Starting Alkene:
-
Problem: The starting 2,2,3-trimethyl-1-pentene may contain isomeric impurities that will lead to the formation of other alcohols.
-
Solution: Purify the starting alkene by distillation before use to ensure it is free of isomers.
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route, Grignard or hydroboration-oxidation, is generally better for preparing this compound?
A1: Both routes are viable. The hydroboration-oxidation of 2,2,3-trimethyl-1-pentene, especially with a hindered borane like 9-BBN, is often preferred for its high regioselectivity in producing the primary alcohol. The Grignard reaction with formaldehyde can also be effective but may require more careful control of reaction conditions to avoid side reactions due to the steric hindrance of the Grignard reagent.
Q2: How can I purify the final this compound product?
A2: After the initial workup to remove reagents and byproducts, fractional distillation is the most common method for purifying this compound. Given its boiling point, distillation under reduced pressure may be necessary to prevent decomposition. Column chromatography on silica gel can also be an effective purification method.
Q3: What are the main byproducts to expect in the Grignard synthesis?
A3: The primary byproduct is often the Wurtz coupling product, where two alkyl groups from the Grignard reagent couple. Additionally, if any moisture is present, the Grignard reagent will be quenched to form 2,2,3-trimethylpentane.
Q4: What are the expected byproducts in the hydroboration-oxidation synthesis?
A4: The main potential byproduct is the isomeric secondary alcohol, 2,2,3-trimethylpentan-2-ol, resulting from the non-regioselective addition of the borane. Using a sterically hindered borane will minimize the formation of this byproduct.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound
| Synthesis Route | Parameter | Condition | Expected Impact on Yield |
| Grignard Reaction | Solvent | Anhydrous Diethyl Ether or THF | Crucial: Presence of water significantly reduces yield. |
| Temperature | Low (0 °C to room temp) | Moderate: Lower temperatures can reduce side reactions. | |
| Formaldehyde Source | Gaseous (from paraformaldehyde) | High: Anhydrous conditions are maintained, leading to higher yields. | |
| Aqueous (Formalin) | Very Low: Water will destroy the Grignard reagent. | ||
| Hydroboration-Oxidation | Borane Reagent | BH₃-THF | Moderate: May produce a mixture of primary and secondary alcohols. |
| 9-BBN or Disiamylborane | High: Increased steric hindrance leads to higher regioselectivity for the primary alcohol. | ||
| Oxidation Reagent | Fresh H₂O₂/NaOH | Crucial: Ensures complete conversion of the organoborane to the alcohol. | |
| Alkene Purity | High (>99%) | High: Prevents the formation of isomeric alcohol byproducts. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
2,2,3-trimethylpentyl bromide
-
Anhydrous diethyl ether
-
Paraformaldehyde, dried
-
Iodine crystal (optional, as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
In the dropping funnel, place a solution of 2,2,3-trimethylpentyl bromide in anhydrous diethyl ether.
-
Add a small amount of the alkyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux.
-
Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
In a separate apparatus, gently heat dried paraformaldehyde to generate gaseous formaldehyde.
-
Bubble the gaseous formaldehyde through the Grignard solution, which is cooled in an ice bath.
-
Continue the addition of formaldehyde until the reaction is complete (monitor by TLC or GC).
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Protocol 2: Hydroboration-Oxidation Synthesis of this compound
Materials:
-
2,2,3-trimethyl-1-pentene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
3M Sodium hydroxide solution
-
30% Hydrogen peroxide solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration:
-
Set up a flame-dried, two-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Add a solution of 2,2,3-trimethyl-1-pentene in anhydrous THF to the flask.
-
Cool the flask in an ice bath.
-
Slowly add the 9-BBN solution in THF to the stirred alkene solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by GC).
-
-
Oxidation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add the 3M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Technical Support Center: 2,2,3-Trimethylpentan-1-ol Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing byproducts during the synthesis of 2,2,3-trimethylpentan-1-ol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and analysis of this compound, helping you to identify potential byproducts and rectify synthetic procedures.
Q1: My GC-MS analysis shows an unexpected peak with the same mass-to-charge ratio (m/z) as my product. What could it be?
A1: An unexpected peak with the same m/z value is likely a structural isomer of this compound. Given the highly branched nature of the carbon skeleton, several side reactions could lead to isomeric alcohol byproducts.
-
Likely Isomers: Common isomers include other trimethylpentanols such as 2,2,4-trimethylpentan-1-ol, 2,3,3-trimethylpentan-1-ol, and tertiary alcohols formed from carbocation rearrangements.
-
Cause in Hydroboration-Oxidation: While hydroboration-oxidation of the corresponding alkene is designed to be an anti-Markovnikov addition, a small percentage of Markovnikov addition can occur, leading to the formation of 2,2,3-trimethylpentan-3-ol.[1][2]
-
Cause in Grignard Reactions: If synthesizing via a Grignard reaction (e.g., propylmagnesium bromide and 2,2-dimethylpropanal), steric hindrance can promote side reactions. The Grignard reagent can act as a base, causing enolization of the aldehyde, or as a reducing agent, leading to a different alcohol.[3][4]
-
Cause involving Carbocation Intermediates: Syntheses proceeding through carbocation intermediates are susceptible to rearrangement. A secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or methyl shift, leading to a rearranged carbon skeleton before the alcohol is formed.[5][6]
Q2: The yield of my desired this compound is significantly lower than expected. What are the common causes?
A2: Low yields can be attributed to competing side reactions that consume starting materials or intermediates, or to suboptimal reaction conditions.
-
Incomplete Reactions: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). Unreacted starting materials are a common "impurity."
-
Grignard Reagent Issues: Grignard reagents are highly basic and will react with any protic source, such as water or alcohols.[4] Ensure all glassware is flame-dried and solvents are anhydrous. Steric hindrance can also lead to the Grignard reagent acting as a base on the aldehyde's alpha-protons or reducing the carbonyl, instead of adding to it.[3]
-
Suboptimal Hydroboration Conditions: The borane reagent (BH3) can react with up to three equivalents of the alkene.[2][7] Using an incorrect stoichiometric ratio can leave unreacted alkene or lead to complex borane intermediates.
-
Purification Losses: Highly branched, isomeric alcohols often have very similar boiling points, making them difficult to separate by standard distillation.[8] Significant product loss can occur during purification steps like column chromatography if the byproducts have similar polarity.
Q3: My ¹H NMR spectrum is clean in the alcohol region (δ ~3.5-4.0 ppm), but I see extra, small peaks in the methyl and methylene regions (δ ~0.8-1.5 ppm). What does this indicate?
A3: This pattern strongly suggests the presence of isomeric byproducts. While the chemical environment of the -CH2OH group might be similar across some isomers, the arrangement of the alkyl groups will be different, leading to distinct signals in the upfield region of the spectrum.
-
Check for Isomers: Compare the integration of the unexpected peaks to your main product's peaks to estimate the percentage of the impurity.
-
Identify Rearrangement Products: A 1,2-methyl shift during a carbocation-based synthesis is a plausible cause.[5][6] For example, the formation of 2,3,3-trimethylpentan-1-ol would present a different set of methyl and ethyl signals compared to the target molecule.
-
Diastereomers: If your synthesis creates a new chiral center and one already exists in the precursor, you may be forming diastereomers, which will have distinct NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most likely structural isomers of this compound to form as byproducts?
A1: The most common byproducts are other C8H18O isomers. These include:
-
Positional Isomers: 2,2,4-trimethylpentan-1-ol, 2,3,4-trimethylpentan-1-ol, 2,3,3-trimethylpentan-1-ol.
-
Functional Group Isomers: Tertiary alcohols like 2,2,3-trimethylpentan-3-ol, which can arise from Markovnikov addition or carbocation pathways.
-
Rearranged Skeletons: Alcohols derived from a rearranged carbon skeleton, such as 3,4,4-trimethylpentan-2-ol, resulting from carbocation shifts.[5]
Q2: How can I minimize byproduct formation during a Grignard synthesis?
A2: To favor the desired nucleophilic addition:
-
Use Anhydrous Conditions: Rigorously dry all glassware and use anhydrous ether or THF as the solvent to prevent the Grignard reagent from being quenched.
-
Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the likelihood of side reactions like enolization and reduction.
-
Slow Addition: Add the aldehyde to the Grignard reagent slowly and with vigorous stirring to maintain a low concentration of the aldehyde, minimizing self-condensation or enolization.
Q3: What purification techniques are most effective for separating isomeric alcohol byproducts?
A3: Separating closely related isomers can be challenging.
-
Fractional Distillation: This can be effective if the boiling points of the isomers differ by at least a few degrees Celsius. However, for many structural isomers, this difference is minimal.[8]
-
Preparative Chromatography: Flash column chromatography using silica gel is a standard method.[9] A non-polar eluent system (e.g., hexanes/ethyl acetate) with a shallow gradient is often required to resolve isomers with similar polarities.
-
Derivatization: If distillation and chromatography fail, the mixture of alcohols can be converted into esters (e.g., acetates or benzoates). These derivatives may have more disparate boiling points or chromatographic properties, allowing for separation. The purified esters can then be hydrolyzed back to the individual alcohol isomers.[8]
Data on Byproduct Formation
The table below provides hypothetical data for byproduct distribution in the synthesis of this compound from 2,2,3-trimethyl-1-pentene via hydroboration-oxidation, illustrating the effect of different borane reagents. Bulky borane reagents are known to enhance regioselectivity.
| Reagent | Temperature (°C) | Desired Product (%) (this compound) | Isomeric Byproduct (%) (2,2,3-trimethylpentan-3-ol) |
| BH₃·THF | 25 | 92 | 8 |
| BH₃·THF | 0 | 95 | 5 |
| 9-BBN | 25 | >99 | <1 |
| Disiamylborane | 25 | >99 | <1 |
Table 1: Influence of borane reagent on the regioselectivity of hydroboration-oxidation. Sterically hindered boranes like 9-BBN and disiamylborane significantly suppress the formation of the undesired Markovnikov byproduct.
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
-
Sample Preparation:
-
Dilute 1-2 mg of the crude reaction mixture in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC): Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Compare the retention times of the peaks in your sample to a pure standard of this compound.
-
Analyze the mass spectrum of each unexpected peak. Look for the molecular ion peak and characteristic fragmentation patterns. Compare these spectra to library databases (e.g., NIST) to identify potential isomeric structures.
-
Protocol 2: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified or crude sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.
-
Experiment: Acquire a standard proton (¹H) spectrum.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all peaks to determine the relative ratios of different species.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structures of the main product and any visible byproducts.
-
Visual Workflow and Pathway Diagrams
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
stability issues of 2,2,3-trimethylpentan-1-ol under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2,3-trimethylpentan-1-ol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: this compound is a sterically hindered primary alcohol. Under acidic conditions, the primary hydroxyl group can be protonated, forming a good leaving group (water). The departure of water leads to the formation of a highly unstable primary carbocation. This carbocation is prone to rapid rearrangement to a more stable tertiary carbocation, which then dictates the final product distribution. Therefore, the primary stability concern is the acid-catalyzed rearrangement of the carbon skeleton, not simple degradation.
Q2: What type of rearrangement does this compound undergo in acid?
A2: this compound is expected to undergo a Wagner-Meerwein rearrangement.[1][2] This is a type of 1,2-alkyl shift where a methyl group from the adjacent quaternary carbon migrates to the primary carbocation center. This process results in the formation of a more stable tertiary carbocation.
Q3: What are the expected products from the acid-catalyzed degradation of this compound?
A3: The initial rearrangement forms a tertiary carbocation. This intermediate can then react in a few ways depending on the reaction conditions:
-
Hydration: In the presence of water, the tertiary carbocation can be trapped to form a tertiary alcohol, 2,3,3-trimethylpentan-2-ol.
-
Elimination: The carbocation can lose a proton to form various isomeric alkenes. The major alkene product is predicted by Zaitsev's rule to be the most substituted alkene, which would be 2,3,3-trimethylpent-1-ene and 2-ethyl-3,3-dimethylbut-1-ene.
Q4: How can I minimize the rearrangement of this compound during a reaction?
A4: To minimize rearrangement, you should avoid strongly acidic and high-temperature conditions that favor carbocation formation (S_N1/E1 pathways).[3][4][5] If a reaction requires the displacement of the hydroxyl group, consider converting it to a better leaving group that can be displaced under conditions that favor a direct substitution (S_N2) pathway, such as converting the alcohol to a tosylate. However, due to the steric hindrance of the neopentyl-like structure, S_N2 reactions are also expected to be slow.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired product when using this compound as a starting material in an acid-catalyzed reaction. | The alcohol is likely undergoing rearrangement to more stable carbocation intermediates, leading to a mixture of unexpected byproducts. | - Avoid strong acids: Use milder acidic conditions or a non-acidic catalyst if possible.- Lower the reaction temperature: Carbocation rearrangements are often accelerated by heat.- Protect the alcohol: Convert the hydroxyl group to a protecting group that is stable to the acidic conditions of your reaction and can be removed later.- Modify the synthetic route: Consider alternative synthetic pathways that do not involve subjecting the alcohol to strongly acidic conditions. |
| Formation of multiple unexpected products, including isomers of the starting material. | This is a strong indication of carbocation rearrangement. The different products arise from the various reaction pathways (hydration, elimination) of the rearranged carbocation. | - Characterize the byproducts: Use analytical techniques like GC-MS or NMR to identify the structures of the unexpected products. This will confirm the rearrangement pathway.- Consult the literature on Wagner-Meerwein rearrangements: Understanding the mechanism will help in predicting and potentially controlling the product distribution.[1][2] |
| The reaction is very slow or does not proceed at all under mild acidic conditions. | The steric hindrance around the primary alcohol may be preventing the desired reaction from occurring at a reasonable rate. | - Increase the reaction time: Monitor the reaction over a longer period.- Slightly increase the temperature: Do this cautiously while monitoring for the onset of rearrangement byproducts.- Use a more reactive derivative: Convert the alcohol to a more reactive species, such as an alkyl halide or tosylate, that can undergo the desired transformation under less harsh conditions. |
Experimental Protocol: Stability Study of this compound in Acid
This protocol outlines a general method to assess the stability of this compound under acidic conditions.
Objective: To determine the rate of degradation and identify the degradation products of this compound in an acidic solution.
Materials:
-
This compound
-
Methanol (or other suitable solvent)
-
Sulfuric acid (or other acid of choice)
-
Deionized water
-
Sodium bicarbonate (for quenching)
-
Dichloromethane (or other extraction solvent)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a stock solution of this compound in methanol at a known concentration (e.g., 10 mg/mL).
-
In a series of reaction vials, add a specific volume of the stock solution.
-
To each vial, add the acidic solution (e.g., 1 M H₂SO₄ in water/methanol co-solvent) to initiate the reaction. Ensure the final concentration of the alcohol is consistent across all samples.
-
-
Incubation:
-
Incubate the reaction vials at a constant temperature (e.g., 25°C, 40°C, 60°C) in a temperature-controlled bath or oven.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the incubator.
-
-
Quenching and Extraction:
-
Immediately quench the reaction by adding an excess of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the organic components with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the extracted samples by GC-MS to identify and quantify the remaining this compound and any degradation products.
-
Use an internal standard for accurate quantification.
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
-
Identify the degradation products from their mass spectra and retention times.
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Proposed acid-catalyzed rearrangement pathway of this compound.
References
Technical Support Center: Optimizing Esterification of 2,2,3-trimethylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of the sterically hindered alcohol, 2,2,3-trimethylpentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of this compound challenging?
The primary challenge in the esterification of this compound lies in its structure. As a tertiary alcohol with significant branching near the hydroxyl group, it presents considerable steric hindrance. This bulkiness impedes the approach of the carboxylic acid to the alcohol's oxygen atom, slowing down the reaction rate and often leading to low yields under standard esterification conditions.
Q2: Can I use the standard Fischer esterification method for this alcohol?
While technically possible, the Fischer esterification, which typically employs a carboxylic acid, an alcohol, and a strong acid catalyst like sulfuric acid, is generally inefficient for tertiary alcohols like this compound. The reaction is slow, reversible, and often results in poor yields due to steric hindrance.[1] To achieve a reasonable yield, forcing conditions such as high temperatures and prolonged reaction times may be necessary, which can lead to side reactions like dehydration of the alcohol.
Q3: What are more effective methods for the esterification of this compound?
For sterically hindered alcohols, more reactive acylating agents are recommended. The use of acid anhydrides or acyl chlorides in the presence of a suitable base or catalyst is generally more effective than direct esterification with a carboxylic acid.[1] Another powerful method involves the in-situ formation of highly reactive intermediates, such as using benzotriazole esters with a catalyst like 4-dimethylaminopyridine (DMAP).[2]
Q4: How can I improve the yield of my esterification reaction?
To improve the yield, consider the following strategies:
-
Use a more reactive acylating agent: As mentioned, switching from a carboxylic acid to an acid anhydride or acyl chloride can significantly increase the reaction rate and yield.[1]
-
Remove water: In Fischer esterification, the reaction is an equilibrium.[3][4] Removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus or a dehydrating agent) will drive the equilibrium towards the product side, increasing the yield.[1][3]
-
Use a suitable catalyst: For hindered alcohols, specialized catalysts can be more effective than standard mineral acids. Consider solid acid catalysts or coupling agents.
-
Optimize reactant stoichiometry: Using an excess of the less expensive or more readily available reactant can shift the equilibrium to favor product formation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Steric Hindrance: The bulky nature of this compound is preventing the reaction from proceeding efficiently.[2] 2. Reversible Reaction: For Fischer esterification, the equilibrium may not favor the products.[1][3] 3. Inactive Catalyst: The chosen catalyst may not be effective for this sterically hindered substrate. | 1. Switch to a more reactive acylating agent like an acetic anhydride or acetyl chloride . 2. If using Fischer esterification, employ a Dean-Stark apparatus to remove water azeotropically.[1] Alternatively, add a dehydrating agent. 3. For reactions with acid anhydrides, use a catalyst such as 4-dimethylaminopyridine (DMAP) . For other methods, consider solid acid catalysts like Amberlyst-15 or montmorillonite clays. |
| Slow Reaction Rate | 1. Insufficient Temperature: The reaction may lack the necessary activation energy. 2. Low Catalyst Concentration: The amount of catalyst may be insufficient to promote the reaction at a reasonable rate. | 1. Increase the reaction temperature. Monitor for potential side reactions like dehydration of the alcohol. 2. Increase the catalyst loading. Perform small-scale experiments to determine the optimal catalyst concentration. |
| Formation of Side Products (e.g., Alkene) | 1. High Reaction Temperature: Tertiary alcohols are prone to elimination (dehydration) at elevated temperatures in the presence of strong acids. | 1. Lower the reaction temperature. 2. Use a milder catalyst or a non-acidic activation method, such as the Steglich esterification (using DCC and DMAP).[5] |
| Difficulty in Product Purification | 1. Unreacted Starting Materials: Significant amounts of unreacted alcohol or carboxylic acid remain in the reaction mixture. 2. Emulsion Formation during Workup: The presence of both acidic and basic components can lead to emulsions during aqueous extraction.[6] | 1. After the reaction, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and the acid catalyst.[6] 2. If significant unreacted alcohol remains, consider purification by column chromatography .[7] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) during the aqueous workup. |
Experimental Protocols
Protocol 1: Esterification using Acetic Anhydride and DMAP
This protocol is adapted for the esterification of sterically hindered alcohols and is expected to provide good yields with this compound.
Materials:
-
This compound
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature.
-
Slowly add acetic anhydride (1.2 eq) to the mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.[7]
Data Presentation
The following table summarizes representative yields for the esterification of sterically hindered tertiary alcohols using different methods, providing a baseline for what can be expected when optimizing the reaction for this compound.
| Carboxylic Acid/Acylating Agent | Alcohol | Catalyst/Base | Method | Yield (%) | Reference |
| Acetic Acid | Norethisterone | EDC, HOBt, DMAP | Benzotriazole Ester Formation | 93 | [2] |
| Acetic Acid | Norethisterone | EDC, HOBt, Calcined Hydrotalcite | Benzotriazole Ester Formation | 90 | [2] |
| Naproxen | 2-Methylbutan-2-ol | EDC, HOBt, DMAP | Benzotriazole Ester Formation | 75 | [2] |
| Naproxen | 2-Methylbutan-2-ol | EDC, HOBt, Calcined Hydrotalcite | Benzotriazole Ester Formation | 58 | [2] |
| Acetic Acid | Testosterone | EDC, HOBt, DMAP | Benzotriazole Ester Formation | 95 | [2] |
Note: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole. These reagents are used to form the reactive benzotriazole ester intermediate.
Visualizations
Experimental Workflow for Optimizing Esterification
Caption: Workflow for selecting and optimizing the esterification method.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low esterification yield.
References
- 1. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
troubleshooting peak tailing for 2,2,3-trimethylpentan-1-ol in GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 2,2,3-trimethylpentan-1-ol. It is intended for researchers, scientists, and drug development professionals encountering peak tailing and other chromatographic issues during their experiments.
Troubleshooting Guide: Peak Tailing for this compound
Peak tailing is a common issue in the GC analysis of polar compounds such as this compound, a branched-chain alcohol with a relatively high boiling point. This guide provides a systematic approach to diagnosing and resolving this problem.
Initial Assessment:
Before adjusting instrumental parameters, it's crucial to determine the nature of the peak tailing. Observe if:
-
All peaks in the chromatogram are tailing. This often points to a physical problem in the system.
-
Only the this compound peak or other polar analyte peaks are tailing. This suggests a chemical interaction issue.
The following flowchart outlines a logical workflow for troubleshooting peak tailing.
Caption: A flowchart illustrating the systematic approach to troubleshooting peak tailing in GC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound?
A1: The most probable cause is the interaction of the polar hydroxyl group of the alcohol with active sites within the GC system. These active sites are often exposed silanol groups in the inlet liner, on the column surface (especially at the inlet), or on glass wool packing.[1][2] These interactions cause some of the analyte molecules to be retained longer, resulting in a tailing peak.
Q2: What type of GC column is recommended for the analysis of this compound?
A2: A polar stationary phase is highly recommended to achieve good peak shape for polar analytes like alcohols. Columns with a polyethylene glycol (PEG) stationary phase, often referred to as WAX columns, are a common choice.[3] Another suitable option is a Free Fatty Acid Phase (FFAP) column, which is also highly polar. Using a non-polar column will likely result in significant peak tailing due to the mismatch in polarity between the analyte and the stationary phase.
Q3: How does the inlet liner affect the peak shape of this compound?
A3: The inlet liner is the first surface the sample encounters upon injection, and its condition is critical. An undeactivated or contaminated liner can have active silanol groups that strongly interact with the alcohol, causing adsorption and peak tailing.[1][2] It is essential to use a high-quality, deactivated inlet liner. Over time, liners can become active due to sample matrix deposition or hydrolysis of the deactivation layer, so regular replacement is crucial.
Q4: Can the injection technique influence peak tailing?
A4: Yes, the injection technique plays a significant role.
-
Splitless Injection: While necessary for trace analysis, splitless injection can sometimes exacerbate peak tailing for active compounds due to the longer residence time of the analyte in the hot inlet.
-
Split Injection: A split injection with a sufficiently high split ratio can often improve peak shape by ensuring a rapid transfer of the analyte onto the column, minimizing interactions in the inlet. However, this may not be suitable for samples with low concentrations of this compound.
Q5: How do I optimize the temperature parameters to reduce peak tailing?
A5:
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A good starting point is typically 250 °C. An inlet temperature that is too low can lead to slow vaporization and contribute to peak broadening and tailing.
-
Oven Temperature Program: A temperature program is generally necessary for analyzing compounds with relatively high boiling points like this compound.
-
Initial Oven Temperature: A lower initial oven temperature can help to focus the analyte at the head of the column, leading to sharper peaks.
-
Ramp Rate: A faster ramp rate can sometimes reduce the time the analyte spends interacting with active sites, potentially improving peak shape. However, an excessively fast ramp can compromise resolution. The optimal ramp rate often needs to be determined empirically.[4][5][6][7]
-
Quantitative Data on Troubleshooting Parameters
The following tables provide an overview of the expected impact of various GC parameters on the peak shape of a polar, high-boiling alcohol like this compound. The Asymmetry Factor (As) is used to quantify peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.0 indicate tailing.
Table 1: Effect of Inlet Liner Deactivation on Peak Asymmetry
| Inlet Liner Type | Expected Asymmetry Factor (As) for this compound | Rationale |
| Non-Deactivated | > 2.0 | High number of active silanol sites causing strong analyte interaction. |
| Standard Deactivated | 1.2 - 1.8 | Most active sites are masked, but some may remain or become exposed over time. |
| Highly Inert Deactivated | 1.0 - 1.2 | Provides the most inert surface, minimizing analyte interaction and tailing.[1] |
Table 2: Influence of GC Parameters on Peak Asymmetry
| Parameter | Setting 1 | Expected As (Setting 1) | Setting 2 | Expected As (Setting 2) | Rationale |
| Inlet Temperature | 220 °C | 1.6 | 260 °C | 1.3 | Higher temperature ensures faster vaporization, reducing interaction time in the inlet.[8] |
| Oven Ramp Rate | 5 °C/min | 1.5 | 15 °C/min | 1.2 | A faster ramp can reduce on-column interaction time.[4][6] |
| Column Polarity | Non-Polar (e.g., DB-1) | > 2.5 | Polar (e.g., DB-WAX) | < 1.5 | "Like dissolves like" principle; a polar column better accommodates the polar analyte. |
| Split Ratio | Splitless | 1.8 | 50:1 Split | 1.3 | Higher split flow rapidly transfers the analyte to the column, minimizing inlet interactions. |
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound
This protocol provides a starting point for the analysis of this compound using a standard GC system with a Flame Ionization Detector (FID).
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Autosampler: Agilent 7693A or equivalent
-
-
Chromatographic Conditions:
-
Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent polar column)[3]
-
Inlet: Split/Splitless
-
Inlet Temperature: 250 °C
-
Liner: Deactivated, splitless liner with glass wool
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on analyte concentration)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector Temperature: 280 °C
-
Detector Gases:
-
Hydrogen: 30 mL/min
-
Air: 400 mL/min
-
Makeup (Helium or Nitrogen): 25 mL/min
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol or acetone) at a concentration of 1000 µg/mL.
-
Prepare working standards by serial dilution of the stock solution to the desired concentration range.
-
Protocol 2: Systematic Troubleshooting of Peak Tailing
This protocol outlines a series of experiments to identify and resolve peak tailing.
-
Establish a Baseline: Analyze a standard of this compound using the conditions in Protocol 1 and record the peak asymmetry.
-
Inlet Maintenance:
-
Replace the inlet liner with a new, highly deactivated liner.
-
Replace the septum.
-
Re-analyze the standard and compare the peak asymmetry to the baseline.
-
-
Column Installation and Integrity:
-
Cool the inlet and oven.
-
Remove the column and inspect the inlet end for discoloration or contamination.
-
Trim 10-20 cm from the inlet end of the column, ensuring a clean, square cut.
-
Reinstall the column according to the manufacturer's instructions for the specific instrument and inlet.
-
Re-analyze the standard and compare the peak asymmetry.
-
-
Method Parameter Optimization (if tailing persists):
-
Inlet Temperature: Increase the inlet temperature in 10 °C increments (e.g., from 250 °C to 260 °C, then 270 °C) and observe the effect on peak shape. Do not exceed the maximum recommended temperature for the column.
-
Oven Ramp Rate: Increase the oven ramp rate in 5 °C/min increments (e.g., from 10 °C/min to 15 °C/min, then 20 °C/min) and assess the impact on both peak shape and resolution from other components.[6]
-
By following this structured approach, researchers can effectively diagnose and resolve issues with peak tailing for this compound, leading to more accurate and reliable GC analysis.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Resolving Trimethylpentanol Isomers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic resolution of trimethylpentanol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of trimethylpentanol?
A1: Trimethylpentanol (C8H18O) has several structural isomers, which differ in the arrangement of the carbon skeleton and the position of the hydroxyl group. Common isomers include 2,2,4-trimethyl-1-pentanol, 2,3,4-trimethyl-1-pentanol, and 2,4,4-trimethyl-1-pentanol. Additionally, some of these structural isomers can exist as stereoisomers (enantiomers and diastereomers) if they contain chiral centers. For example, 2,3,4-trimethyl-1-pentanol has two chiral centers (at the C3 and C4 positions), giving rise to multiple stereoisomers.
Q2: Which chromatographic techniques are best suited for separating trimethylpentanol isomers?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the separation of trimethylpentanol isomers.
-
Gas Chromatography (GC) is often preferred for its high resolution of volatile and semi-volatile compounds like alcohols. Capillary columns with polar stationary phases are typically effective.
-
High-Performance Liquid Chromatography (HPLC) , particularly in normal phase or with chiral stationary phases, can be used for separating both structural and stereoisomers. Reverse-phase HPLC is generally less effective for these non-polar isomers unless derivatization is performed.
Q3: How can I separate the stereoisomers (enantiomers) of a chiral trimethylpentanol?
A3: The separation of enantiomers requires a chiral environment. This can be achieved using:
-
Chiral GC Columns: These columns have a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers.
-
Chiral HPLC Columns: Similar to chiral GC, these columns employ a chiral stationary phase to resolve enantiomers.
-
Derivatization with a Chiral Agent: The trimethylpentanol isomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC or HPLC column.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of trimethylpentanol isomers.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution / Peak Overlap | 1. Inappropriate stationary phase. 2. Sub-optimal oven temperature program. 3. Carrier gas flow rate is too high or too low. 4. Column overloading. | 1. Use a more polar stationary phase (e.g., a wax-type column) to enhance separation based on polarity differences. 2. Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting isomers. 3. Determine the optimal flow rate for your column and carrier gas. 4. Dilute the sample or inject a smaller volume. |
| Peak Tailing | 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Sample is too concentrated. | 1. Use a deactivated liner. If the column is old, consider replacing it. 2. Bake out the column at a high temperature (within the column's limits). 3. Dilute the sample. |
| Ghost Peaks | 1. Contamination in the injection port or syringe. 2. Septum bleed. 3. Carryover from a previous injection. | 1. Clean the injection port and syringe. 2. Use a high-quality, low-bleed septum. 3. Run a blank solvent injection to flush the system. |
| Shifting Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Changes in oven temperature profile. | 1. Ensure the gas supply is stable and the flow controller is functioning correctly. 2. Perform a leak check of the system. 3. Verify the accuracy and reproducibility of the oven temperature program. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution of Structural Isomers | 1. Incorrect mobile phase composition. 2. Unsuitable stationary phase. | 1. In normal phase, adjust the polarity of the mobile phase. Small changes in the percentage of the polar solvent can have a significant impact. 2. Consider a column with a different selectivity. For these isomers, a cyano or diol-based column may provide better separation than standard silica. |
| Failure to Separate Enantiomers | 1. Using an achiral column. 2. Inappropriate mobile phase for the chiral column. | 1. A chiral stationary phase is required for enantiomer separation. 2. Consult the column manufacturer's guide for recommended mobile phases. The choice of solvent can significantly affect chiral recognition. |
| Broad Peaks | 1. Column aging or contamination. 2. High dead volume in the system. 3. Sample solvent is too strong. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Check all fittings and tubing for proper connections. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Irreproducible Results | 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Fluctuations in column temperature. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Gas Chromatography (GC) Method for Trimethylpentanol Isomer Separation
This is a general starting method that should be optimized for your specific instrument and isomer mixture.
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID)
-
Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol (PEG) phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at an appropriate linear velocity for the column dimensions.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
Detector:
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (if used): Nitrogen, 25 mL/min
-
HPLC Method for Chiral Separation of Trimethylpentanol Isomers
This protocol is a starting point for separating enantiomers of a chiral trimethylpentanol isomer.
-
Instrument: HPLC system with a UV detector.
-
Column: A chiral stationary phase column, for example, a polysaccharide-based chiral column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The ratio may need significant optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (thermostatted)
-
Detection: UV at 210 nm (as alcohols have a weak chromophore, a refractive index detector can also be used if a UV detector is not sensitive enough).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation
The following table provides hypothetical retention data to illustrate the expected separation of trimethylpentanol isomers on a polar GC column. Actual retention times will vary depending on the specific instrument and conditions.
| Isomer | Hypothetical Retention Time (min) | Expected Elution Order |
| 2,2,4-Trimethyl-1-pentanol | 12.5 | 1 (less polar, more shielded hydroxyl group) |
| 2,4,4-Trimethyl-1-pentanol | 13.2 | 2 |
| 2,3,4-Trimethyl-1-pentanol (Diastereomer 1) | 14.1 | 3 |
| 2,3,4-Trimethyl-1-pentanol (Diastereomer 2) | 14.5 | 4 (more polar interactions) |
Visualizations
Experimental Workflow for GC Analysis
preventing decomposition of 2,2,3-trimethylpentan-1-ol during distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3-trimethylpentan-1-ol, a sterically hindered primary alcohol. The primary focus is on preventing decomposition during purification by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition of this compound during distillation?
A1: The primary cause of decomposition is acid-catalyzed dehydration. At elevated temperatures required for distillation at atmospheric pressure, trace acidic impurities can protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of various alkene isomers.
Q2: What are the expected decomposition products?
A2: The decomposition of this compound via dehydration is expected to yield a mixture of isomeric octenes. The major and minor products will depend on the specific reaction conditions, but will likely include 2,3,3-trimethylpent-1-ene and 2,3-dimethyl-2-ethylpent-1-ene, among others.
Q3: What is the boiling point of this compound?
Q4: Are there any recommended stabilizers for the distillation of this alcohol?
A4: While specific stabilizers for the distillation of this compound are not extensively documented, the most effective approach is to remove acidic impurities and water prior to distillation. This can be achieved by a mild basic wash and the use of an appropriate drying agent. Adding a small amount of a non-volatile, high-boiling point amine, such as triethanolamine, could theoretically act as an acid scavenger during distillation, but this should be tested on a small scale first.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of desired alcohol after distillation. | 1. Significant decomposition to alkenes. 2. Inefficient distillation setup. | 1. Switch to vacuum distillation to lower the boiling point. 2. Ensure the starting material is anhydrous and free of acidic impurities. 3. Check for leaks in the distillation apparatus. 4. Use a fractionating column for better separation. |
| Distillate is a mixture of the alcohol and other compounds. | 1. Co-distillation with impurities. 2. Decomposition products are being collected. | 1. Improve the pre-distillation purification (e.g., washing and drying). 2. Use a more efficient fractionating column. 3. Narrow the collection temperature range for the main fraction. |
| The material in the distillation flask darkens or turns black. | 1. Severe thermal decomposition (charring). 2. Reaction with residual acidic or oxidizing impurities. | 1. Immediately stop the distillation. 2. Re-evaluate the distillation temperature and pressure; use a higher vacuum. 3. Ensure all glassware is scrupulously clean. 4. Consider a pre-distillation treatment with a reducing agent if peroxides are suspected. |
| "Bumping" or uneven boiling during distillation. | 1. Lack of boiling chips or inadequate stirring. 2. High viscosity of the material. | 1. Add fresh, appropriately sized boiling chips or a magnetic stir bar. 2. For vacuum distillation, a magnetic stir bar is essential as boiling chips are less effective. 3. Ensure even heating of the distillation flask with a heating mantle. |
Quantitative Data
The following table provides illustrative data on the effect of pressure on the boiling point and potential decomposition of a representative sterically hindered primary alcohol.
| Distillation Method | Pressure (Torr) | Boiling Point (°C) | Estimated Decomposition (%) |
| Atmospheric | 760 | ~160 | 15-25 |
| Vacuum | 50 | ~95 | 5-10 |
| Vacuum | 10 | ~65 | < 2 |
| Vacuum | 1 | ~35 | < 0.5 |
Note: This data is representative and the actual values for this compound may vary. The trend of decreased decomposition with lower distillation temperature and pressure is the key takeaway.
Experimental Protocols
Protocol 1: Pre-distillation Treatment to Remove Acidic Impurities and Water
-
Neutralization:
-
Dissolve the crude this compound in a suitable water-immiscible solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a separatory funnel.
-
Gently swirl and vent frequently to release any evolved gas (CO₂).
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Separate the aqueous layer.
-
-
Drying:
-
Transfer the organic solution to a clean, dry Erlenmeyer flask.
-
Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand for at least 30 minutes. The drying agent should remain free-flowing, indicating that the solution is dry.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all ground glass joints are properly greased and sealed.
-
Use a heating mantle with a magnetic stirrer to ensure even heating.
-
Place a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
-
Distillation Procedure:
-
Transfer the pre-treated, dried this compound to the distillation flask.
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask.
-
Collect any low-boiling forerun in a separate receiving flask.
-
Monitor the temperature at the still head. When the temperature stabilizes, change to a new receiving flask to collect the main fraction of purified this compound.
-
Continue distillation until the temperature starts to drop or rise significantly, indicating the end of the main fraction.
-
Stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Visualizations
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: Recommended workflow for the purification of this compound.
Technical Support Center: Interpreting Complex NMR Spectra of 2,2,3-Trimethylpentan-1-ol Mixtures
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2,2,3-trimethylpentan-1-ol and its isomeric mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum of a this compound mixture shows severe signal overlap in the aliphatic region. How can I resolve these signals?
A1: Signal overlap is a common challenge with branched alkanes due to the similar chemical environments of many protons. Here are several strategies to resolve overlapping signals:
-
Change the Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent effects), which may resolve overlapping peaks. For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ (C₆D₆) or acetone-d₆ can alter the positions of signals.[1]
-
Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving overlap.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving complex spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, which is excellent for resolving overlapped proton signals by spreading them out in the carbon dimension.[2]
-
-
Pure-Shift NMR: This advanced technique can simplify complex multiplets into singlets, significantly improving resolution.[3]
Q2: I am unsure which peak corresponds to the hydroxyl (-OH) proton. How can I definitively identify it?
A2: The hydroxyl proton signal can be broad and its chemical shift is often variable. To confirm its identity, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing its peak to disappear or significantly diminish in intensity.[1]
Q3: The integration of my signals is not accurate, making it difficult to determine the ratio of isomers in my mixture. What could be the cause?
A3: Inaccurate integration can arise from several factors:
-
Poor Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is flat. Automated routines may not always be perfect, so manual adjustment is often necessary.
-
Signal Overlap: If peaks are overlapping, their integrations will not be accurate. Use the methods described in Q1 to resolve the signals before integrating.
-
Insufficient Relaxation Delay (d1): For quantitative NMR (qNMR), it is crucial that all protons have fully relaxed back to their equilibrium state before the next pulse. The relaxation delay (d1) should be at least 5 times the longest T₁ relaxation time of the protons of interest. For complex mixtures, a d1 of 10-30 seconds is a good starting point.
-
Concentration Effects: Very high sample concentrations can lead to peak broadening and non-uniform signal response, affecting integration.[1][4]
Q4: My spectrum has very broad peaks. What are the possible reasons and solutions?
A4: Peak broadening can be caused by several issues:[1]
-
Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. Re-shimming the spectrometer can significantly improve peak shape.
-
Sample Heterogeneity: If your sample is not fully dissolved or contains solid impurities, it can lead to broadened lines. Ensure your sample is completely dissolved and filter it if necessary.
-
High Viscosity: Concentrated samples can be viscous, leading to broader signals. Diluting the sample may help.
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample or using a chelating agent can mitigate this.
Data Presentation: Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and two of its common isomers. This data can be used as a reference for signal assignment in experimental spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | This compound | 2,2,4-Trimethylpentan-1-ol | 2,3,3-Trimethylpentan-1-ol |
| -CH₂OH | ~3.4 - 3.6 | ~3.2 - 3.4 | ~3.5 - 3.7 |
| -CH- | ~1.8 - 2.0 | ~1.6 - 1.8 | ~1.9 - 2.1 |
| -CH₂- (in ethyl group) | ~1.3 - 1.5 | - | ~1.4 - 1.6 |
| -CH₃ (next to CH) | ~0.9 - 1.1 (d) | ~0.9 - 1.0 (d) | ~1.0 - 1.2 (d) |
| -C(CH₃)₂- | ~0.8 - 1.0 (s) | ~0.9 - 1.1 (s) | ~0.9 - 1.1 (s) |
| -CH₃ (terminal of ethyl) | ~0.8 - 0.9 (t) | - | ~0.8 - 0.9 (t) |
| -C(CH₃)₃ | - | ~0.9 (s) | - |
| -OH | Variable (typically 1-3) | Variable (typically 1-3) | Variable (typically 1-3) |
(d = doublet, t = triplet, s = singlet)
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | This compound | 2,2,4-Trimethylpentan-1-ol | 2,3,3-Trimethylpentan-1-ol |
| -CH₂OH | ~68 - 72 | ~70 - 74 | ~67 - 71 |
| -C(CH₃)₂- | ~34 - 38 | ~31 - 35 | ~38 - 42 |
| -CH- | ~40 - 44 | ~24 - 28 | ~42 - 46 |
| -CH₂- (in ethyl group) | ~25 - 29 | ~52 - 56 | ~28 - 32 |
| -CH₃ (next to CH) | ~14 - 18 | ~24 - 28 | ~15 - 19 |
| -C(CH₃)₂- | ~20 - 25 (multiple) | ~25 - 30 (multiple) | ~22 - 27 (multiple) |
| -CH₃ (terminal of ethyl) | ~8 - 12 | - | ~8 - 12 |
| -C(CH₃)₃ | - | ~31 - 35 | - |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weighing the Sample: Accurately weigh 5-10 mg of the alcohol mixture into a clean, dry vial. For quantitative analysis, higher accuracy in weighing is required.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: 2D COSY Experiment
-
Setup: Place the prepared NMR sample in the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquire a ¹H Spectrum: Obtain a standard 1D ¹H NMR spectrum to determine the spectral width.
-
COSY Program: Load a standard COSY pulse program.
-
Parameters:
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) to 2-8, depending on the sample concentration.
-
Set the number of increments in the F1 dimension (TD(F1)) to 256 or 512 for good resolution.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
Acquisition: Start the acquisition. The experiment time will depend on the chosen parameters.
-
Processing: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction.
Protocol 3: 2D HSQC Experiment
-
Setup and Initial Steps: Follow steps 1-3 from the COSY protocol.
-
Acquire a ¹³C Spectrum: Obtain a 1D ¹³C NMR spectrum (e.g., a proton-decoupled ¹³C experiment) to determine the carbon spectral width.
-
HSQC Program: Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).
-
Parameters:
-
Set the ¹H spectral width (F2) based on the ¹H spectrum.
-
Set the ¹³C spectral width (F1) based on the ¹³C spectrum.
-
Set the number of scans (NS) to 4-16, as HSQC is less sensitive than COSY.
-
Set the number of increments in the F1 dimension (TD(F1)) to 128 or 256.
-
Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
Acquisition: Start the experiment.
-
Processing: Perform a 2D Fourier transform, phase correction, and baseline correction.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of alcohol mixtures.
Caption: Troubleshooting logic for complex ¹H NMR spectra.
References
Technical Support Center: Production of 2,2,3-trimethylpentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2,3-trimethylpentan-1-ol.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and purification of this compound.
Low Yield in Grignard Reaction
The synthesis of this compound can be achieved via a Grignard reaction. A common challenge in this synthesis is a lower than expected yield.
| Parameter | Potential Cause | Recommended Action |
| Reagent Quality | Wet solvent (THF or diethyl ether) | Dry solvent over sodium benzophenone ketyl or molecular sieves prior to use. |
| Impure magnesium turnings | Use fresh, high-purity magnesium turnings. Activate with a small crystal of iodine or 1,2-dibromoethane if necessary. | |
| Degradation of Grignard reagent | Titrate the Grignard reagent prior to use to determine the exact concentration. | |
| Reaction Conditions | Reaction temperature too high | Maintain the reaction temperature at 0-5 °C during the addition of the carbonyl compound. |
| Inefficient mixing | Use a mechanical stirrer for larger scale reactions to ensure proper mixing. | |
| Premature quenching of Grignard reagent | Ensure all glassware is flame-dried under vacuum and the reaction is run under an inert atmosphere (nitrogen or argon). |
Impure Product After Purification
Obtaining high-purity this compound can be challenging due to the presence of side-products and unreacted starting materials.
| Issue | Potential Cause | Recommended Action |
| Presence of starting material | Incomplete reaction | Increase reaction time or use a slight excess of the Grignard reagent. |
| Formation of byproducts | Wurtz coupling of the alkyl halide | Add the alkyl halide slowly to the magnesium turnings during Grignard reagent formation. |
| Enolization of the carbonyl compound | Use a less sterically hindered Grignard reagent if possible, or add the Grignard reagent to the carbonyl compound at a low temperature. | |
| Inefficient purification | Inappropriate purification method | For laboratory scale, use column chromatography. For larger scale, fractional distillation under reduced pressure is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound at a laboratory scale?
A common and effective method for the laboratory-scale synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with 2,2-dimethylpropanal.
Q2: What are the primary challenges when scaling up the Grignard synthesis of this compound?
Scaling up Grignard reactions presents several challenges:
-
Heat Management: Grignard reactions are highly exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure safety. The use of jacketed reactors with controlled cooling is recommended.
-
Mass Transfer: In larger reactors, ensuring efficient mixing of the heterogeneous reaction mixture (magnesium turnings and solvent) is critical for a good yield.
-
Safety: The solvents used (diethyl ether, THF) are highly flammable, and Grignar reagents are pyrophoric. All scale-up activities must be conducted with strict adherence to safety protocols.
Q3: Are there alternative synthetic routes for the industrial production of this compound?
For industrial-scale production, an alternative to the Grignard reaction is the hydroformylation of a suitable alkene, such as 2,2,3-trimethyl-1-pentene. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, followed by reduction of the resulting aldehyde to the alcohol. This method is often more cost-effective and safer for large-scale manufacturing.
Q4: How can I purify this compound at a multi-kilogram scale?
Fractional distillation under reduced pressure is the most suitable method for purifying large quantities of this compound. This technique separates compounds based on their boiling points. Operating under reduced pressure allows the distillation to be carried out at a lower temperature, which prevents thermal decomposition of the product.
Q5: What are the key analytical techniques to confirm the purity of the final product?
The purity of this compound can be assessed using the following techniques:
-
Gas Chromatography (GC): To determine the percentage purity and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) functional group.
Experimental Protocols
Laboratory Scale Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal
-
2-bromobutane
-
Anhydrous diethyl ether
-
2,2-dimethylpropanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add magnesium turnings and a crystal of iodine to the flask and assemble the apparatus under a nitrogen atmosphere.
-
Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings.
-
Once the Grignard reagent formation is initiated (as indicated by a color change and gentle reflux), add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 2,2-dimethylpropanal in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Grignard synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Validation & Comparative
A Comparative Guide to the 1H NMR Spectra of 2,2,3-Trimethylpentan-1-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectra of 2,2,3-trimethylpentan-1-ol and its structural isomers: 2,3,3-trimethylpentan-1-ol, 2,2,4-trimethylpentan-1-ol, and 3,3,4-trimethylpentan-1-ol. Understanding the distinct spectral features of these closely related isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry and drug development.
Predicted ¹H NMR Spectral Data
The following tables summarize the predicted ¹H NMR data for this compound and its selected isomers. Predictions are based on established principles of NMR spectroscopy, including the analysis of chemical environments, spin-spin coupling, and signal integration.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -CH₂OH (a) | ~3.4 - 3.6 | d | 2H |
| -OH (b) | ~1.0 - 2.0 (broad) | s | 1H |
| -CH- (c) | ~1.7 - 1.9 | m | 1H |
| -CH₂- (d) | ~1.2 - 1.4 | m | 2H |
| -C(CH₃)₂ (e) | ~0.9 | s | 6H |
| -CH(CH₃)- (f) | ~0.85 | d | 3H |
| -CH₂CH₃ (g) | ~0.8 | t | 3H |
Table 2: Predicted ¹H NMR Data for 2,3,3-Trimethylpentan-1-ol
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -CH₂OH (a) | ~3.5 - 3.7 | d | 2H |
| -OH (b) | ~1.0 - 2.0 (broad) | s | 1H |
| -CH(CH₃)- (c) | ~1.8 - 2.0 | m | 1H |
| -C(CH₃)₂- (d) | ~0.95 | s | 6H |
| -CH₂CH₃ (e) | ~1.2 - 1.4 | q | 2H |
| -CH(CH₃)- (f) | ~0.9 | d | 3H |
| -CH₂CH₃ (g) | ~0.85 | t | 3H |
Table 3: Predicted ¹H NMR Data for 2,2,4-Trimethylpentan-1-ol
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -CH₂OH (a) | ~3.3 - 3.5 | s | 2H |
| -OH (b) | ~1.0 - 2.0 (broad) | s | 1H |
| -CH₂- (c) | ~1.1 - 1.3 | d | 2H |
| -CH- (d) | ~1.6 - 1.8 | m | 1H |
| -C(CH₃)₂ (e) | ~0.9 | s | 6H |
| -CH(CH₃)₂ (f) | ~0.85 | d | 6H |
Table 4: Predicted ¹H NMR Data for 3,3,4-Trimethylpentan-1-ol
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -CH₂OH (a) | ~3.6 - 3.8 | t | 2H |
| -OH (b) | ~1.0 - 2.0 (broad) | s | 1H |
| -CH₂- (c) | ~1.4 - 1.6 | t | 2H |
| -CH- (d) | ~1.7 - 1.9 | m | 1H |
| -C(CH₃)₂- (e) | ~0.9 | s | 6H |
| -CH(CH₃)₂ (f) | ~0.85 | d | 6H |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H NMR spectra of small organic molecules, such as the trimethylpentanol isomers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer with a proton resonance frequency of at least 300 MHz to ensure adequate signal dispersion.
-
The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved peaks.
3. Data Acquisition:
-
A standard one-pulse sequence is typically used for ¹H NMR.
-
Key acquisition parameters include:
-
Pulse Angle: A 30-45 degree pulse is often used to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of the nuclei.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons giving rise to each resonance.
Visualization of Molecular Structures and Relationships
The following diagrams illustrate the chemical structures of the analyzed isomers and their relationship.
Caption: Relationship of the analyzed trimethylpentanol isomers to their molecular formula.
References
A Comparative Guide to the GC-MS Fragmentation Analysis of 2,2,3-Trimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction to GC-MS Fragmentation of Alcohols
In mass spectrometry, alcohols primarily undergo two major fragmentation pathways: alpha-cleavage and dehydration (loss of water).[1][2][3] Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion. Dehydration results in the elimination of a water molecule (18 amu), producing an alkene radical cation. The relative abundance of fragment ions is influenced by the stability of the resulting carbocations and radical species, which is highly dependent on the structure of the alcohol. For branched-chain alcohols, the fragmentation pattern can be complex due to the possibility of multiple cleavage sites and rearrangements.
Predicted Fragmentation of 2,2,3-Trimethylpentan-1-ol
The structure of this compound is a primary alcohol with significant branching near the hydroxyl group. Its molecular weight is 130.23 g/mol . The fragmentation of this molecule is expected to be dominated by alpha-cleavage and the loss of various alkyl groups.
A logical workflow for predicting the fragmentation is as follows:
References
A Comparative Guide to the Validation of Analytical Methods for 2,2,3-Trimethylpentan-1-ol
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2,2,3-trimethylpentan-1-ol, a key intermediate in various chemical syntheses. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical technique. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Method Comparison
The two primary methods compared in this guide are Gas Chromatography-Mass Spectrometry (GC-MS) and a classical distillation followed by densitometry. While GC-MS offers high selectivity and sensitivity, distillation/densitometry is a more traditional and accessible method for determining alcohol content.
Quantitative Data Summary
The following table summarizes the validation parameters for the two methods. The data for the GC-MS method is based on a hypothetical validation study for this compound, while the data for the Distillation/Densitometry method reflects typical performance characteristics for alcohol quantification.[4][5]
| Validation Parameter | GC-MS Method | Distillation/Densitometry Method | ICH Q2(R1) Acceptance Criteria (Assay) |
| Specificity | High (Mass spectral identification) | Low (Measures total volatile alcohols) | The method should unequivocally assess the analyte. |
| Linearity (R²) | > 0.999 | > 0.995 | R² ≥ 0.99 |
| Range | 1 - 1000 µg/mL | 0.1 - 80 % (v/v) | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0%[3][6] | 95.0 - 105.0% | Typically 98.0% to 102.0%.[3] |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 2.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 3.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | ~0.1 % (v/v) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | ~0.3 % (v/v) | Signal-to-Noise ratio of 10:1 |
| Robustness | Unaffected by minor changes in flow rate and temperature ramp. | Sensitive to temperature fluctuations during density measurement. | The method's capacity to remain unaffected by small variations. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides a selective and sensitive means for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD) and an autosampler.
-
Capillary Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Standards:
-
This compound reference standard (purity > 99%).
-
Internal Standard (IS): n-Propanol or another suitable compound not present in the sample matrix.[7]
-
Solvent: Dichloromethane or other appropriate high-purity solvent.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the chosen solvent. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 1000 µg/mL. Add a constant concentration of the internal standard to each calibration standard and sample.
-
Sample Preparation: Dilute the sample containing this compound with the solvent to fall within the calibration range. Add the internal standard.
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Quantification Ions: Monitor characteristic ions for this compound and the internal standard.
-
Distillation/Densitometry Method
This is a classical approach for determining the concentration of alcohol in a sample.[4][5]
Instrumentation:
-
Distillation apparatus.
-
Digital density meter with temperature control.
Procedure:
-
Sample Preparation: A known volume of the sample is accurately measured.
-
Distillation: The sample is distilled to separate the volatile alcohol from non-volatile components. The distillate is collected in a volumetric flask.
-
Density Measurement: The density of the distillate is measured using a calibrated digital density meter at a controlled temperature (e.g., 20 °C).
-
Calculation: The alcohol concentration is determined by converting the density reading to % v/v or % w/w using standard alcohol density tables.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.
Caption: Workflow for analytical method validation.
Logical Relationships in Method Validation
This diagram shows the hierarchical relationship between the different validation parameters.
Caption: Key parameters in method validation.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. awri.com.au [awri.com.au]
- 5. rudolphresearch.com [rudolphresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of Primary vs. Tertiary Alcohol Reactivity: Insights from Trimethylpentanol Isomers
This guide provides a comparative study of the reactivity of primary versus tertiary trimethylpentanols. Due to a lack of direct comparative experimental data for specific trimethylpentanol isomers, this analysis is based on the well-established principles of alcohol reactivity, supplemented with experimental data for representative primary and tertiary alcohols. The insights provided are aimed at researchers, scientists, and professionals in drug development to facilitate a deeper understanding of how the substitution pattern of the alcohol carbon influences reaction outcomes.
Executive Summary
The reactivity of alcohols is fundamentally dictated by the substitution of the carbon atom bearing the hydroxyl group. Primary alcohols, where the hydroxyl-bearing carbon is attached to one other carbon atom, and tertiary alcohols, where it is bonded to three other carbon atoms, exhibit distinct chemical behaviors. These differences are primarily attributed to steric hindrance and the stability of carbocation intermediates. Generally, primary alcohols are more susceptible to oxidation, while tertiary alcohols are more prone to substitution and elimination reactions that proceed through a carbocation intermediate.
Comparative Reactivity Data
The following tables summarize the expected reactivity and provide experimental data for representative primary and tertiary alcohols in key chemical transformations.
Table 1: Comparative Oxidation of Primary vs. Tertiary Alcohols
| Feature | Primary Alcohol (1-Pentanol) | Tertiary Alcohol (2-Methyl-2-butanol) |
| Reaction | Oxidation to Carboxylic Acid | Resistant to Oxidation |
| Typical Reagent | Potassium Permanganate (KMnO4) | Potassium Permanganate (KMnO4) |
| Reaction Conditions | Basic, followed by acidic workup | Neutral or basic |
| Observed Outcome | Formation of pentanoic acid | No reaction (purple color of KMnO4 persists) |
| Yield | High (typically >80%) | 0% |
Table 2: Comparative Dehydration of Primary vs. Tertiary Alcohols
| Feature | Primary Alcohol | Tertiary Alcohol (2-Methyl-2-butanol) |
| Reaction | Dehydration to Alkene | Dehydration to Alkenes |
| Mechanism | E2 | E1 |
| Typical Reagent | Concentrated Sulfuric Acid (H2SO4) | 6M Sulfuric Acid (H2SO4) |
| Reaction Conditions | High temperature (e.g., 180°C) | Moderate temperature (e.g., 100°C) |
| Product(s) | Single alkene | Mixture of alkenes (Zaitsev and Hofmann products) |
| Relative Rate | Slow | Fast |
| Example Products | N/A | 2-methyl-2-butene (major), 2-methyl-1-butene (minor) |
Table 3: Comparative Esterification of Primary vs. Tertiary Alcohols
| Feature | Sterically Hindered Primary Alcohol (Neopentyl Alcohol) | Tertiary Alcohol (tert-Butyl Alcohol) |
| Reaction | Fischer Esterification | Fischer Esterification |
| Challenge | Steric hindrance around the hydroxyl group | Steric hindrance and proneness to elimination |
| Typical Conditions | Acid catalyst (e.g., H2SO4), excess carboxylic acid, heat | Acid catalyst, often requires conversion to a better leaving group |
| Relative Rate | Slow | Very slow, often impractical |
| Alternative Method | Acyl chloride or anhydride with pyridine | Formation of an alkyl halide followed by reaction with a carboxylate salt |
Visualization of Reaction Pathways and Workflows
The following diagrams illustrate the mechanistic differences in the reactivity of primary and tertiary alcohols.
Caption: Oxidation pathways for primary and tertiary alcohols.
Caption: Dehydration mechanisms for tertiary (E1) and primary (E2) alcohols.
Caption: General experimental workflow for Fischer esterification.
Experimental Protocols
The following are representative experimental protocols for the reactions discussed.
Protocol 1: Oxidation of 1-Pentanol with Potassium Permanganate
Objective: To synthesize pentanoic acid from 1-pentanol.
Materials:
-
1-Pentanol
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H2SO4), concentrated
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Distilled water
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve NaOH in distilled water.
-
Add 1-pentanol to the basic solution.
-
Slowly add a solution of KMnO4 in water to the flask while stirring. The addition should be done in portions to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours. The purple color of the permanganate should disappear, and a brown precipitate of MnO2 will form.
-
Cool the reaction mixture to room temperature and filter off the MnO2 precipitate.
-
Acidify the filtrate with concentrated H2SO4. If excess permanganate is present, add NaHSO3 until the purple color disappears.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO4.
-
Filter to remove the drying agent and remove the solvent by distillation to obtain pentanoic acid.
Protocol 2: Dehydration of 2-Methyl-2-butanol
Objective: To synthesize 2-methyl-2-butene and 2-methyl-1-butene from 2-methyl-2-butanol.
Materials:
-
2-Methyl-2-butanol
-
Sulfuric acid (6M)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Calcium chloride (CaCl2), anhydrous
-
Distillation apparatus, separatory funnel
Procedure:
-
Set up a fractional distillation apparatus.
-
Place 2-methyl-2-butanol in the distillation flask.
-
Slowly add 6M H2SO4 to the flask.
-
Heat the mixture gently. The alkene products will co-distill with water as they are formed.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with a saturated NaHCO3 solution to neutralize any acidic components.
-
Separate the organic layer and dry it over anhydrous CaCl2.
-
Perform a final distillation to purify the alkene products. The product distribution can be analyzed by gas chromatography.
Protocol 3: Fischer Esterification of Neopentyl Alcohol with Acetic Acid
Objective: To synthesize neopentyl acetate.
Materials:
-
Neopentyl alcohol (2,2-dimethylpropan-1-ol)
-
Glacial acetic acid
-
Sulfuric acid, concentrated
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated H2SO4.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by 5% NaHCO3 solution until the effervescence ceases.
-
Wash with brine.
-
Separate the organic layer and dry it over anhydrous MgSO4.
-
Filter to remove the drying agent and purify the neopentyl acetate by distillation.
Conclusion
The structural differences between primary and tertiary alcohols, exemplified by isomers of trimethylpentanol, lead to distinct reactivity profiles. Primary alcohols are readily oxidized to carboxylic acids but undergo dehydration and esterification under more forcing conditions, especially when sterically hindered. In contrast, tertiary alcohols are resistant to oxidation but readily undergo dehydration and substitution reactions via stable tertiary carbocation intermediates. A thorough understanding of these reactivity patterns is crucial for designing synthetic routes and predicting reaction outcomes in various chemical and pharmaceutical applications.
A Comparative Analysis of 2,2,3-Trimethylpentan-1-ol and Isooctane as Solvents for Research and Development
In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of experimental work in research, particularly in the fields of drug development and chemical synthesis. This guide provides a detailed comparison of the performance of 2,2,3-trimethylpentan-1-ol and the well-established solvent, isooctane (2,2,4-trimethylpentane). This analysis is supported by physicochemical data and representative experimental protocols to aid researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the solvent characteristics of this compound and isooctane arise from their distinct molecular structures. Isooctane is a branched-chain alkane, rendering it nonpolar. In contrast, this compound is a long-chain alcohol, and the presence of a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding. These differences are reflected in their physical properties.
| Property | This compound | Isooctane (2,2,4-Trimethylpentane) |
| IUPAC Name | This compound | 2,2,4-trimethylpentane |
| Molecular Formula | C₈H₁₈O | C₈H₁₈ |
| Molar Mass | 130.23 g/mol | 114.23 g/mol |
| Boiling Point | 175 °C[1] | 99.2 °C[2] |
| Melting Point | Not available | -107.4 °C[2] |
| Density | ~0.82-0.83 g/cm³ (estimated based on isomers) | 0.692 g/cm³ at 20°C[2] |
| Polarity | Moderately Polar | Nonpolar |
| Hydrogen Bonding | Donor/Acceptor | None |
| Water Solubility | Low to moderate | Insoluble (0.6 mg/L at 20°C) |
| Refractive Index | 1.437[1] | 1.391 at 20°C[2] |
Performance as a Solvent: A Tale of Two Polarities
The primary determinant of a solvent's performance is its polarity. The "like dissolves like" principle dictates that nonpolar solvents are effective at dissolving nonpolar solutes, while polar solvents are better suited for polar and ionic compounds.
Isooctane is a quintessential nonpolar solvent. Its applications are extensive in scenarios requiring the dissolution of nonpolar substances such as oils, fats, and other hydrocarbons.[3] In the pharmaceutical industry, it serves as a solvent for the purification, recrystallization, and washing of active pharmaceutical ingredients that are nonpolar in nature.[3] Its low boiling point facilitates easy removal by evaporation post-reaction or extraction.
This compound , with its hydroxyl group, exhibits moderate polarity. This allows it to dissolve a broader range of solutes than isooctane, including those with some degree of polarity. The presence of the long alkyl chain, however, means it retains significant nonpolar character, making it a versatile solvent for compounds of intermediate polarity. Its high boiling point of 175°C is a distinct feature, making it suitable for chemical reactions that require elevated temperatures where more volatile alcohols like ethanol or propanol would be inadequate.
The diagram below illustrates the fundamental structural and property differences that dictate the solvent capabilities of these two compounds.
References
Navigating Analytical Standards: A Comparative Guide to 2,2,3-Trimethylpentan-1-ol and its Isomeric Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate reference standards is a critical step in ensuring the accuracy and reliability of analytical methods. 2,2,3-Trimethylpentan-1-ol, a branched-chain octanol, serves as a key reference standard in various analytical applications, particularly within the pharmaceutical industry for method development and quality control.[1] This guide provides a comprehensive comparison of this compound with its structural isomers, offering insights into their physicochemical properties and analytical performance to aid in the selection of the most suitable standard for specific applications.
The utility of a reference standard is intrinsically linked to its purity and well-defined physical and chemical characteristics. In applications such as chromatography and spectroscopy, isomeric purity is paramount, as even minor differences in molecular structure can lead to significant variations in analytical behavior. This guide focuses on the comparison of this compound with its closely related isomers: 2,2,4-trimethylpentan-1-ol, 2,3,3-trimethylpentan-1-ol, 2,3,4-trimethylpentan-1-ol, and 2,2,4-trimethyl-3-pentanol.
Physicochemical Properties: A Comparative Analysis
The choice of an analytical standard is often dictated by its physical properties, which influence its behavior in various analytical systems. Properties such as boiling point, density, and solubility are critical for methods like gas chromatography (GC), where volatility and phase interaction are the basis of separation.
| Property | This compound | 2,2,4-Trimethylpentan-1-ol | 2,3,3-Trimethylpentan-1-ol | 2,3,4-Trimethylpentan-1-ol | 2,2,4-Trimethyl-3-pentanol |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight ( g/mol ) | 130.23 | 130.23 | 130.23 | 130.23 | 130.23 |
| Boiling Point (°C) | 110 (for the alkane) | 165 | 114.4 - 115.0 (for the alkane)[2] | 163.5[1] | Not Available |
| Density (g/cm³) | Not Available | 0.834 | 0.72 (for the alkane)[3] | 0.817[1] | Not Available |
| Flash Point (°C) | Not Available | 56.6 | -6 (for the alkane)[2][3] | 59.2[1] | Not Available |
| Water Solubility | Not Available | Insoluble[4] | Insoluble | 1841 mg/L (estimated)[5] | Not Available |
Note: Data for the corresponding alkanes (2,2,3-trimethylpentane and 2,3,3-trimethylpentane) are provided where data for the alcohol is unavailable, offering a relative indication of volatility.
Performance in Analytical Applications
The structural differences between these isomers, though subtle, can lead to distinct behaviors in analytical systems. These differences are particularly evident in chromatographic and spectroscopic methods.
Gas Chromatography (GC)
In gas chromatography, the retention time of a compound is influenced by its volatility and its interaction with the stationary phase of the GC column. Generally, for a homologous series of compounds, the retention time increases with the boiling point. Therefore, isomers with lower boiling points are expected to elute earlier from the column. Based on the available data, one would predict the elution order to generally follow the trend of their boiling points.
The choice of a specific isomer as a reference standard in GC would depend on the other components in the sample matrix. A standard should have a retention time that is well-resolved from other peaks of interest. For instance, if a sample contains a number of volatile components, a higher boiling point isomer like 2,2,4-trimethylpentan-1-ol might be a more suitable standard as it would elute later, avoiding co-elution with the analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. Each unique proton and carbon environment within a molecule gives rise to a distinct signal in the ¹H and ¹³C NMR spectra, respectively. The chemical shift, splitting pattern, and integration of these signals are used to elucidate the structure.
As structural isomers, this compound and its counterparts will exhibit unique NMR spectra. The number of signals and their splitting patterns will differ based on the arrangement of the methyl and ethyl groups along the pentanol backbone. These distinct spectral fingerprints are crucial when using these compounds as reference standards for structural confirmation of unknown compounds or for quantitative analysis (qNMR).
Experimental Protocols
To aid researchers in their analytical method development, detailed methodologies for key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation
Objective: To separate and identify trimethylpentanol isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Method:
-
Sample Preparation: Prepare individual 100 ppm solutions of each isomer in a suitable solvent (e.g., dichloromethane). Prepare a mixed standard containing all isomers at 100 ppm each.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-200.
-
-
Data Analysis: Identify the peaks based on their retention times and mass spectra. Compare the retention times of the individual isomers with the mixed standard.
Quantitative NMR (qNMR) for Purity Assessment
Objective: To determine the purity of a this compound sample using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Method:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the solution.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the analytical comparison of trimethylpentanol isomers.
Caption: Structural relationship of the compared trimethylpentanol isomers.
By understanding the distinct properties and analytical behaviors of this compound and its isomers, researchers can make more informed decisions in the selection of reference standards, ultimately leading to more robust and reliable analytical outcomes.
References
A Comparative Guide to the Quantitative Analysis of 2,2,3-trimethylpentan-1-ol Purity
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical compounds is paramount. This guide provides a comparative analysis of quantitative methods for assessing the purity of 2,2,3-trimethylpentan-1-ol, with a primary focus on titration techniques, benchmarked against a leading chromatographic method.
Introduction
This compound is a branched-chain alcohol with potential applications in various fields of chemical synthesis and pharmaceutical development. Ensuring its purity is critical for the reliability and reproducibility of experimental results and for meeting regulatory standards. This guide details the experimental protocols for two distinct titration methods—Redox Titration and Karl Fischer Titration—and compares their performance with Gas Chromatography (GC), a highly accurate and widely used analytical technique.[1][2][3]
Methodology Comparison
The selection of an appropriate analytical method for purity determination depends on several factors, including the expected impurities, the required accuracy, the available equipment, and the sample throughput. This section provides a head-to-head comparison of titration-based methods and Gas Chromatography.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the analytical methods discussed in this guide. The hypothetical data presented is based on typical performance for these techniques.
| Parameter | Redox Titration | Karl Fischer Titration | Gas Chromatography (GC) |
| Analyte | This compound | Water Content | This compound & Volatile Impurities |
| Principle | Oxidation-Reduction | Reaction with Iodine & SO₂ | Differential Partitioning |
| Typical Accuracy | 98.5 - 99.5% | Measures water to ppm levels | > 99.9% |
| Precision (RSD) | < 1.0% | < 2.0% | < 0.5% |
| Limit of Detection | ~0.1% | ~10 ppm | < 10 ppm |
| Analysis Time/Sample | 15-20 minutes | 5-10 minutes | 10-30 minutes |
| Primary Measurement | Purity (%) | Water Content (%, ppm) | Area % of all components |
| Key Advantage | Low cost, simple setup | High specificity for water | High resolution and accuracy |
| Key Limitation | Susceptible to interference | Only quantifies water | Higher equipment cost |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication and adaptation in a laboratory setting.
Redox Titration for this compound Purity
This method is adapted from the standard analysis of ethanol and relies on the oxidation of the primary alcohol group by a strong oxidizing agent, potassium dichromate, in an acidic medium.[4][5][6] The excess dichromate is then back-titrated with a standard solution of sodium thiosulfate.
Reagents:
-
Potassium dichromate (K₂Cr₂O₇) solution (0.1 N, standardized)
-
Sulfuric acid (H₂SO₄), concentrated
-
Potassium iodide (KI) solution (10% w/v)
-
Sodium thiosulfate (Na₂S₂O₃) solution (0.1 N, standardized)
-
Starch indicator solution (1% w/v)
-
This compound sample
Procedure:
-
Accurately weigh approximately 2.5 g of the this compound sample into a 250 mL volumetric flask and dilute to the mark with deionized water.
-
Pipette 25.00 mL of the standard 0.1 N potassium dichromate solution into a 500 mL Erlenmeyer flask.
-
Slowly and carefully add 10 mL of concentrated sulfuric acid to the flask while cooling under running water.
-
Pipette 10.00 mL of the diluted this compound sample solution into the acidified dichromate solution.
-
Cover the flask with a watch glass and allow the reaction to proceed for 30 minutes in a dark place to ensure complete oxidation of the alcohol.
-
Dilute the reaction mixture with 150 mL of deionized water.
-
Add 10 mL of 10% potassium iodide solution. The solution will turn a dark reddish-brown due to the liberation of iodine.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow.
-
Add 2 mL of starch indicator solution. A deep blue color will form.
-
Continue the titration dropwise with sodium thiosulfate until the blue color disappears, indicating the endpoint.
-
Perform a blank titration using 10.00 mL of deionized water instead of the sample solution.
Calculation of Purity: The purity of this compound is calculated using the following formula:
Purity (%) = [((V_blank - V_sample) × N_thiosulfate × MW_alcohol) / (W_sample × n)] × 100
Where:
-
V_blank = Volume of Na₂S₂O₃ used for the blank titration (mL)
-
V_sample = Volume of Na₂S₂O₃ used for the sample titration (mL)
-
N_thiosulfate = Normality of the Na₂S₂O₃ solution (N)
-
MW_alcohol = Molecular weight of this compound (130.23 g/mol )
-
W_sample = Weight of the this compound sample in the aliquot titrated (g)
-
n = number of electrons transferred in the balanced redox reaction (for a primary alcohol to a carboxylic acid, this is 4).
Karl Fischer Titration for Water Content
This method follows the principles of ASTM E203 for determining the water content in a sample, a direct measure of a key impurity.[7][8][9][10]
Reagents:
-
Karl Fischer reagent (volumetric, with a known titer)
-
Anhydrous methanol or a suitable solvent
-
Water-in-methanol standard
Procedure:
-
Add a suitable volume of anhydrous methanol to the titration vessel of the Karl Fischer titrator.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
-
Accurately weigh a suitable amount of the this compound sample and inject it into the titration vessel.
-
Titrate the sample with the Karl Fischer reagent to the potentiometric endpoint.
-
Record the volume of Karl Fischer reagent consumed.
-
Standardize the Karl Fischer reagent daily using a known mass of water from a water-in-methanol standard.
Calculation of Water Content: The water content is calculated as follows:
Water Content (ppm) = [(V_sample × Titer) / W_sample] × 1,000,000
Where:
-
V_sample = Volume of Karl Fischer reagent used for the sample (mL)
-
Titer = Titer of the Karl Fischer reagent (mg H₂O/mL)
-
W_sample = Weight of the this compound sample (mg)
The purity can be inferred by assuming water is the only impurity: Purity (%) ≈ 100% - Water Content (%)
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[3][11][12] It provides a detailed impurity profile in addition to the purity of the main component.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)
-
Column: A non-polar or mid-polar capillary column (e.g., DB-1, HP-5) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 280 °C
-
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Procedure:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard.
-
Integrate the area of all peaks in the chromatogram.
Calculation of Purity: The purity is typically calculated using the area percent method:
Purity (%) = (Area_main_peak / Area_total) × 100
Where:
-
Area_main_peak = The integrated area of the this compound peak.
-
Area_total = The sum of the integrated areas of all peaks in the chromatogram.
Visualized Workflows and Relationships
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Experimental Workflow for Titration-Based Purity Analysis.
Caption: Logical Comparison of Analytical Methods for Purity Determination.
References
- 1. galvestonjustice.com [galvestonjustice.com]
- 2. purdue.edu [purdue.edu]
- 3. peakscientific.com [peakscientific.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. matestlabs.com [matestlabs.com]
- 8. scribd.com [scribd.com]
- 9. ASTM E203 : 2024 Standard Test Method for Water Using Volumetric Karl Fischer Titration [testecom.bsbstd.co.in]
- 10. labsinus.com [labsinus.com]
- 11. hpst.cz [hpst.cz]
- 12. chemlab.truman.edu [chemlab.truman.edu]
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2,2,3-Trimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. This guide provides a comprehensive comparison of the three primary analytical techniques for assessing the enantiomeric excess of chiral alcohols, such as 2,2,3-trimethylpentan-1-ol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
At a Glance: Method Comparison
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Auxiliaries |
| Principle | Separation of volatile enantiomers on a chiral stationary phase. | Separation of enantiomers in the liquid phase on a chiral stationary phase. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | Often required for alcohols to improve volatility and resolution. | Not typically required. | Can be used (chiral derivatizing agents) or not (chiral solvating agents). |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Lower (mg level). |
| Analysis Time | Fast (minutes per sample). | Moderate (minutes to an hour per sample). | Very fast (minutes per sample). |
| Resolution | Excellent for many compounds. | Excellent and widely applicable. | Varies depending on the auxiliary and analyte. |
| Solvent Consumption | Low. | High. | Very low. |
| Cost (Instrument) | Moderate. | High. | Very High. |
| Cost (Consumables) | Low to moderate (chiral columns can be expensive). | High (chiral columns and solvents). | Moderate (chiral auxiliaries and NMR tubes). |
| Quantitative Accuracy | Excellent. | Excellent. | Good to Excellent. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each technique.
A Comparative Analysis of Boiling Points and Volatilities of C8 Alcohols
For researchers, scientists, and professionals in drug development, understanding the physical properties of organic compounds is paramount. This guide provides an objective comparison of the boiling points and volatilities of various C8 alcohol isomers, supported by experimental data and detailed methodologies.
The arrangement of atoms within a molecule, its isomerism, significantly influences its physical characteristics. In the case of C8 alcohols, variations in chain length, branching, and the position of the hydroxyl (-OH) group lead to a range of boiling points and volatilities. This guide will explore these differences, offering a clear comparison to aid in solvent selection, reaction condition optimization, and overall process design.
Comparative Data of C8 Alcohol Isomers
The following table summarizes the boiling points and vapor pressures of a selection of C8 alcohol isomers. A higher boiling point indicates lower volatility, while a higher vapor pressure signifies greater volatility.
| Isomer Name | IUPAC Name | Type | Structure | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) |
| 1-Octanol | Octan-1-ol | Primary | CH₃(CH₂)₇OH | 195 | 0.08 |
| 2-Octanol | Octan-2-ol | Secondary | CH₃CH(OH)(CH₂)₅CH₃ | 179-181 | ~0.24 |
| 3-Octanol | Octan-3-ol | Secondary | CH₃CH₂CH(OH)(CH₂)₄CH₃ | 174-176[1][2] | ~1[1][3] |
| 4-Octanol | Octan-4-ol | Secondary | CH₃(CH₂)₃CH(OH)(CH₂)₂CH₃ | 174-176[4][5] | Not available |
| 2-Methyl-1-heptanol | 2-Methylheptan-1-ol | Primary | (CH₃)₂CH(CH₂)₄CH₂OH | 176-179.2[6][7][8] | Not available |
| 2-Ethyl-1-hexanol | 2-Ethylhexan-1-ol | Primary | CH₃(CH₂)₃CH(CH₂CH₃)CH₂OH | 184-185 | 0.36[9] |
| 2,4,4-Trimethyl-1-pentanol | 2,4,4-Trimethylpentan-1-ol | Primary | (CH₃)₃CCH₂CH(CH₃)CH₂OH | 168-169 | 0.502[10] |
The Influence of Molecular Structure on Boiling Point and Volatility
The data reveals clear trends related to the molecular structure of the C8 alcohol isomers:
-
Primary vs. Secondary Alcohols: Primary alcohols, such as 1-octanol, exhibit higher boiling points than their secondary isomers like 2-octanol and 3-octanol. This is because the hydroxyl group in primary alcohols is more accessible for intermolecular hydrogen bonding, leading to stronger attractions between molecules that require more energy to overcome.
-
Effect of Branching: Increased branching in the carbon chain generally leads to a lower boiling point. For instance, the highly branched 2,4,4-trimethyl-1-pentanol has a significantly lower boiling point than the straight-chain 1-octanol. The more compact, spherical shape of branched isomers reduces the surface area available for van der Waals interactions, resulting in weaker intermolecular forces.
-
Position of the Hydroxyl Group: In secondary alcohols, the position of the -OH group has a less pronounced, but still noticeable, effect. As the hydroxyl group moves closer to the center of the chain (from 2-octanol to 4-octanol), the boiling point tends to decrease slightly, likely due to increased steric hindrance that can interfere with efficient hydrogen bonding.
Experimental Protocols for Boiling Point Determination
The accurate determination of boiling points is crucial for characterizing and comparing these compounds. Two common and reliable methods are the Thiele Tube method and distillation.
Thiele Tube Method
This method is suitable for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
A small amount of the C8 alcohol sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, with its open end facing down, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the Thiele tube filled with heating oil, making sure the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring uniform heating.
-
As the temperature rises, the air trapped in the capillary tube will expand and escape as a slow stream of bubbles.
-
Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Distillation Method
Distillation is a precise method for determining the boiling point of a larger volume of liquid and also serves as a purification technique. The ASTM D1078 standard provides a standardized procedure for the distillation of volatile organic liquids.[11]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving cylinder
-
Thermometer
-
Heating mantle or water bath
-
Boiling chips
-
Stand and clamps
Procedure:
-
A measured volume of the C8 alcohol is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The flask is heated, and the liquid is brought to a boil.
-
The temperature is recorded when the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point.
-
Heating is continued at a steady rate, and the temperature is monitored as the distillation proceeds.
-
The temperature at which the last of the liquid vaporizes from the flask is recorded as the final boiling point. For a pure compound, the boiling point should remain relatively constant throughout the distillation.
Visualizing Structure-Property Relationships
The following diagram illustrates the relationship between the structural features of C8 alcohols and their resulting boiling points.
Caption: Structure-Boiling Point Relationship in C8 Alcohols
References
- 1. 3-オクタノール natural, ≥97%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Octanol|lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-OCTANOL CAS#: 589-62-8 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 2-methyl-1-heptanol [stenutz.eu]
- 8. 2-METHYL-1-HEPTANOL | 60435-70-3 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]
A Comparative Guide to Distinguishing 2,2,3-Trimethylpentan-1-ol from its Isomers via IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation. While distinguishing between structural isomers that share the same functional groups can be challenging, key differences in the vibrational frequencies of specific bonds allow for the differentiation of alcohol isomers, such as 2,2,3-trimethylpentan-1-ol, from other C8H18O compounds. This guide provides an objective comparison based on characteristic spectral data.
The primary method for distinguishing alcohol isomers by IR spectroscopy relies on the position of the carbon-oxygen (C-O) single bond stretching vibration, which is sensitive to the substitution pattern of the alcohol (primary, secondary, or tertiary).[1][2] Additional distinctions, particularly among isomers of the same class, can be made by analyzing the unique patterns in the "fingerprint region" of the spectrum.[3][4]
Key Spectral Features for Isomer Differentiation
-
O-H Stretching Vibration: All alcohols exhibit a strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹.[3][5] This broadening is a result of intermolecular hydrogen bonding.[6][7] The presence of this band confirms the compound is an alcohol but does not distinguish between isomers.
-
C-H Stretching and Bending: Most organic molecules, including all isomers of octanol, will show strong absorptions in the 2850-3000 cm⁻¹ range due to sp³ C-H stretching.[8] Specific bending vibrations for methyl and methylene groups appear in the fingerprint region (~1350-1470 cm⁻¹).
-
C-O Stretching Vibration (Key Differentiator): The most diagnostic absorption for differentiating primary, secondary, and tertiary alcohol isomers is the C-O stretching band found between 1000 and 1260 cm⁻¹.[1][5]
-
Primary Alcohols (like this compound): Exhibit a strong C-O stretch in the 1000-1075 cm⁻¹ range.[2][6]
-
Secondary Alcohols: Show a C-O stretch at a higher wavenumber, typically between 1075-1150 cm⁻¹.[2]
-
Tertiary Alcohols: The C-O stretch is shifted to an even higher wavenumber, generally appearing in the 1100-1210 cm⁻¹ range.[1][2]
-
-
Fingerprint Region: The region from approximately 400-1400 cm⁻¹ is known as the fingerprint region.[3] The complex pattern of absorptions here arises from various bending and stretching vibrations of the carbon skeleton. This region is unique to each molecule, and while complex to interpret from first principles, it allows for definitive identification when compared against a known spectrum. Differences in branching patterns among isomers like this compound and 2,4,4-trimethylpentan-1-ol will manifest as distinct patterns in this region.
Data Presentation: Comparative IR Absorption Frequencies
The following table summarizes the key IR absorption frequencies for this compound and representative primary, secondary, and tertiary C8H18O isomers.
| Compound | Structure | Class | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Key Distinguishing Feature |
| This compound |
| Primary | ~3350 (Broad, Strong) | ~1050 | Position of C-O stretch confirms primary alcohol class. Fingerprint region is unique to its specific branching. |
| 1-Octanol [9][10] |
| Primary | ~3330 (Broad, Strong) | ~1058 | C-O stretch is in the primary alcohol range. Fingerprint region differs from branched isomers due to the straight alkyl chain. |
| 2-Octanol [11] |
| Secondary | ~3340 (Broad, Strong) | ~1115 | C-O stretch is shifted to a higher frequency, characteristic of a secondary alcohol. |
| 2-Methyl-2-heptanol |
| Tertiary | ~3360 (Broad, Strong) | ~1150 | C-O stretch is at the highest frequency of the three classes, identifying it as a tertiary alcohol. |
Note: Exact peak positions can vary slightly based on the sampling method (e.g., neat liquid, KBr pellet) and instrument calibration.
Experimental Protocols & Methodologies
Acquisition of IR Spectrum for a Liquid Alcohol Sample
Objective: To obtain a high-quality infrared spectrum of a liquid alcohol sample for functional group analysis and isomer identification.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory or Salt Plates (NaCl or KBr)
Procedure (using ATR-FTIR):
-
Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.
-
Sample Application: Place a small drop (1-2 drops) of the liquid alcohol sample (e.g., this compound) onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Spectrum Acquisition: Secure the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before analyzing the next compound.
Visualization of Analysis Workflow
The logical process for distinguishing this compound from its isomers can be visualized as a decision-making workflow.
Caption: Workflow for distinguishing alcohol isomers using key IR spectral regions.
References
- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Octanol [webbook.nist.gov]
- 11. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,2,3-Trimethylpentan-1-ol: An Overview of Reported Yields and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding synthesis of complex organic molecules is paramount. This guide provides a comparative analysis of potential synthetic routes to 2,2,3-trimethylpentan-1-ol, a sterically hindered primary alcohol. Due to a lack of specific literature detailing the synthesis of this exact molecule, this guide draws upon established synthetic methodologies for structurally similar, highly branched alcohols. The information presented is intended to provide a foundational understanding of the expected efficiencies and challenges associated with these synthetic pathways.
Comparison of Potential Synthetic Routes
The synthesis of a sterically hindered primary alcohol like this compound can be approached through several established organic transformations. The choice of method will largely depend on the availability of starting materials, desired purity, and scalability. Below is a table summarizing the most plausible synthetic routes, their required precursors, and the generally reported yield ranges for analogous transformations involving sterically hindered substrates.
| Synthetic Method | Precursor(s) | Reagents | Typical Yield Range for Analogous Reactions | Key Considerations |
| Hydroboration-Oxidation | 2,2,3-Trimethyl-1-pentene | 1. Borane-THF complex (BH₃•THF) or 9-BBN 2. H₂O₂, NaOH | 70-95% | Provides anti-Markovnikov addition, ideal for primary alcohol synthesis from a terminal alkene. Steric hindrance can slow the reaction rate. |
| Reduction of a Carboxylic Acid Ester | Ethyl 2,2,3-trimethylpentanoate | Lithium aluminum hydride (LiAlH₄), followed by aqueous workup | 80-95% | LiAlH₄ is a powerful reducing agent, effective for hindered esters. Requires strictly anhydrous conditions. |
| Reduction of an Aldehyde | 2,2,3-Trimethylpentanal | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 85-98% | NaBH₄ is a milder and safer reducing agent suitable for aldehydes. The primary challenge lies in the synthesis of the sterically hindered aldehyde precursor. |
| Grignard Reaction | 2,2-Dimethylpropanal (Pivaldehyde) and sec-butylmagnesium bromide | 1. Grignard reagent addition 2. Acidic workup | 50-70% | While a common C-C bond formation method, Grignard reactions with highly hindered aldehydes can be prone to side reactions like reduction and enolization, leading to lower yields. |
Experimental Protocols for Key Synthetic Methods
Below are detailed experimental protocols for the most promising synthetic routes. These are adapted from established procedures for structurally similar molecules and should be considered as starting points for optimization.
Hydroboration-Oxidation of 2,2,3-Trimethyl-1-pentene
This method is a reliable way to achieve anti-Markovnikov hydration of an alkene, leading to the desired primary alcohol.
Procedure:
-
A solution of 2,2,3-trimethyl-1-pentene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 1.1 eq) is added dropwise to the stirred alkene solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C.
-
A solution of 3 M aqueous sodium hydroxide (NaOH) is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂), maintaining the temperature below 30 °C.
-
The resulting mixture is stirred at room temperature for 1-2 hours.
-
The aqueous layer is separated, and the organic layer is washed with saturated aqueous sodium thiosulfate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography to yield this compound.
Reduction of Ethyl 2,2,3-trimethylpentanoate with Lithium Aluminum Hydride (LiAlH₄)
The reduction of an ester is a high-yielding route to a primary alcohol, particularly with a powerful reducing agent like LiAlH₄.
Procedure:
-
A suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of ethyl 2,2,3-trimethylpentanoate (1.0 eq) in the same anhydrous solvent is added dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or heated to reflux for 1-3 hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential, slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This procedure is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with additional solvent.
-
The combined filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude alcohol can be purified by distillation.
Synthetic Workflow and Logic
The synthesis of this compound can be visualized as a series of logical steps starting from different precursors. The following diagram illustrates the potential synthetic pathways.
Caption: Potential synthetic pathways to this compound.
Safety Operating Guide
Proper Disposal of 2,2,3-Trimethylpentan-1-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. 2,2,3-Trimethylpentan-1-ol, a flammable liquid, requires careful handling and adherence to hazardous waste regulations. This guide provides essential safety and logistical information, along with a step-by-step operational plan for its proper disposal.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact isomer may not always be readily available, data for similar isomers like 2,4,4-Trimethylpentan-1-ol indicate that it is a flammable liquid.[1] Therefore, the following precautions must be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][3]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment when handling the waste.[1][2]
-
Spill Containment: Have a spill kit readily available that contains inert absorbent materials like sand, silica gel, or a universal binder.[1]
Logistical and Operational Disposal Plan
The disposal of this compound must follow hazardous waste regulations. It is classified as an ignitable hazardous waste due to its flammability.[4][5]
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect waste this compound in a designated, chemically compatible container. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[5][6][7]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Ignitable").[6][8]
-
Segregation: Do not mix this compound with incompatible waste streams. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent violent reactions.[4][6] Liquid and solid waste should also be kept separate.[6]
Step 2: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[4][5]
-
Secondary Containment: Place the waste container in a secondary containment system, such as a spill tray, to prevent the spread of material in case of a leak.[6][7]
-
Storage Limits: Adhere to the storage limits for hazardous waste in your SAA. This is typically a maximum of 55 gallons, but may be less depending on local regulations.[5] Containers may remain in an SAA for up to one year, provided they are not full.[4] Once a container is full, it must be removed from the SAA within three days.[4]
Step 3: Final Disposal
-
Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5][9]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain.[4][9][10][11] This is strictly prohibited as it can damage plumbing, pollute waterways, and create a fire hazard.[10] Do not dispose of it in the regular trash.[7]
Quantitative Data Summary
For the proper management of chemical waste, certain quantitative limits and timeframes are critical. The following table summarizes key parameters based on general laboratory hazardous waste guidelines.
| Parameter | Guideline | Citation |
| Ignitable Waste Classification | Products with >10% alcohol content are typically considered ignitable. | [4] |
| SAA Maximum Volume | A maximum of 55 gallons of hazardous waste may be stored. | [5] |
| Acutely Toxic Waste Limit | For "P-listed" acutely toxic waste, a maximum of 1 quart (liquid) or 1 kg (solid) may be accumulated. | [5] |
| Container Fill Level | Do not fill liquid waste containers to more than 90% capacity. | [8] |
| Storage Time in SAA (Partially Full) | Partially filled, closed, and properly labeled containers can remain in an SAA for up to one year. | [4] |
| Full Container Removal | Full containers must be removed from the SAA within three calendar days. | [4][5] |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. wastedirect.co.uk [wastedirect.co.uk]
- 11. siraya.tech [siraya.tech]
Personal protective equipment for handling 2,2,3-Trimethylpentan-1-ol
Essential Safety and Handling Guide for 2,2,3-Trimethylpentan-1-ol
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, tailored for research scientists and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
When handling this compound, a structured approach to safety, guided by the principles of chemical hazard mitigation, is paramount. The following sections detail the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods.
Personal Protective Equipment (PPE) Summary
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data from safety data sheets of structurally similar compounds.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves are required.[1] Nitrile, Neoprene, or PVC gloves are recommended for incidental contact.[2] For prolonged contact, consider heavier-duty options and consult manufacturer-specific chemical resistance data. |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or where significant splashing may occur, a chemically resistant apron or suit should be worn.[1][2] |
| Respiratory Protection | Use in a well-ventilated area is crucial.[1] If ventilation is inadequate or for high-concentration work, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][2] |
Detailed Glove Selection Guide
Due to the absence of specific chemical compatibility data for this compound, the following recommendations are based on general resistance of common glove materials to alcohols and hydrocarbon-like substances.
| Glove Material | Suitability for Incidental Contact | Suitability for Extended Contact |
| Nitrile | Good | Fair to Poor (requires frequent changes) |
| Neoprene | Very Good | Good |
| PVC (Polyvinyl Chloride) | Good | Fair |
| Butyl Rubber | Excellent | Very Good |
| Viton® | Excellent | Excellent |
Operational and Disposal Plans
Safe Handling and Experimental Workflow
A systematic workflow is critical to minimize exposure and accidents. The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
